[1][2][3] Primary Classification: Heterocyclic Building Block / DNA Minor Groove Binder Precursor CAS Registry Number: 5930-93-8 Molecular Formula: Part 1: Executive Summary & Strategic Utility In the landscape of medici...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Primary Classification: Heterocyclic Building Block / DNA Minor Groove Binder Precursor
CAS Registry Number: 5930-93-8
Molecular Formula:
Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 4-Nitropyrrole-2-carboxylic acid stands as a foundational scaffold, primarily recognized as the critical precursor to N-methylpyrrole (Py) units used in DNA-binding polyamides. These polyamides, often referred to as "Dervan polyamides," are synthetic ligands capable of reading the DNA double helix with affinities and specificities comparable to nature's own transcription factors.
For the drug development professional, this compound is not merely a reagent; it is the "unactivated letter" of a genetic alphabet. Its nitro group serves as a masked amine, providing orthogonality during synthetic sequences, while the carboxylic acid offers a handle for amide coupling. The "hydrate" designation is critical in process chemistry, as the variable water content (often non-stoichiometric) necessitates precise gravimetric analysis to ensure accurate molar equivalents during activation.
Part 2: Chemical Profile & Properties[2][3][4]
The following data aggregates physicochemical properties essential for experimental design.
Property
Value / Description
Practical Implication
Appearance
White to light yellow crystalline powder
Darkening indicates oxidation or photo-degradation.
Molecular Weight
156.10 g/mol (Anhydrous)
Critical: Must correct for water content (typically 5-12% w/w) before stoichiometric calculations.
Melting Point
217–220 °C (Decomposes)
High thermal stability allows for reflux conditions in esterification.
pKa
~3.38 (Carboxylic Acid)
Acidic enough to require activation (e.g., HOBt/EDCI) for amine coupling.
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly in Water
Perform coupling reactions in DMF/DMSO; workups often utilize water precipitation.
Stability
Stable under ambient conditions; Hygroscopic
Store in desiccated environment; re-analyze water content if container is left open.
Part 3: Synthetic Utility & Mechanism
The "Genetic Alphabet" Mechanism
The core utility of 4-Nitropyrrole-2-carboxylic acid lies in its conversion to the 4-amino-pyrrole unit. In the context of DNA recognition:
Pyrrole (Py) units bind to A·T or T·A base pairs (sterically accommodating the hydrogen).
Imidazole (Im) units (derived from a related nitro-imidazole precursor) bind to G·C base pairs.
By alternating these units, researchers synthesize "hairpin polyamides" that bind to specific DNA sequences to inhibit gene transcription—a frontier in "gene control" therapeutics.
Synthetic Workflow: From Nitro-Acid to Active Monomer
Direct coupling of the nitro-acid is possible, but the standard industry workflow involves converting it into a protected amino-acid monomer suitable for Solid Phase Synthesis (SPS).
The Pathway:
Esterification: Protection of the carboxylic acid.
Reduction: The nitro group (
) is reduced to an amine ().
Protection: The amine is Boc- or Fmoc-protected.
Hydrolysis: The ester is cleaved to reveal the free acid, ready for SPS.
Figure 1: Transformation of 4-Nitropyrrole-2-carboxylic acid into a functional DNA-binding monomer.
Part 4: Detailed Experimental Protocols
Protocol A: Activation and Coupling (Solution Phase)
This protocol describes the direct coupling of 4-Nitropyrrole-2-carboxylic acid to an amine. This is common when "capping" a polyamide chain or synthesizing simple heterodimers.
HOBt (1.1 equiv) - Crucial to suppress racemization and improve yield.
DIEA (Diisopropylethylamine) (3.0 equiv)
DMF (Anhydrous)
Step-by-Step Methodology:
Stoichiometry Check: Calculate the precise mass of the starting material based on its water content (determined via Karl Fischer titration or CoA).
Activation: Dissolve the nitro-acid in anhydrous DMF (0.1 M concentration). Add HOBt and EDCI. Stir at Room Temperature (RT) for 30 minutes. The solution should remain clear to slightly yellow.
Why? Pre-activation forms the active ester (OBt-ester) which is less prone to side reactions than the immediate addition of the amine.
Coupling: Add the amine component (dissolved in minimal DMF) and DIEA to the reaction mixture.
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (MeOH/DCM) or LC-MS.
Endpoint: Disappearance of the active ester peak.
Workup: Pour the reaction mixture into ice-cold 1M HCl or Citric Acid (aq). The product (nitro-amide) often precipitates. Filter and wash with water.
Protocol B: Synthesis of the Boc-Monomer (Key Intermediate)
For researchers building long polyamides, converting the nitro-acid to the Boc-amino acid is required.
Esterification: Reflux 4-Nitropyrrole-2-carboxylic acid in MeOH with catalytic
for 12 hours. Evaporate MeOH, dissolve residue in EtOAc, wash with . Yields Methyl ester.
Hydrogenation: Dissolve Methyl ester in EtOAc/MeOH. Add 10% Pd/C catalyst. Stir under
balloon (1 atm) for 4-8 hours.
Self-Validating Step: The yellow solution will turn colorless upon complete reduction of the nitro group.
Boc-Protection: Add
(Di-tert-butyl dicarbonate) and DIEA directly to the filtered amine solution. Stir overnight.
Hydrolysis: Treat the Boc-ester with 1M NaOH in MeOH/Water (1:1) at 40°C for 2 hours. Acidify carefully to pH 3 to precipitate the Boc-pyrrole-COOH monomer.
Energetic Functional Group: While the pyrrole ring stabilizes the nitro group, nitro-compounds are inherently energetic. Avoid high heat (>200°C) or shock.
Handling Protocols:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Dust Control: The hydrate powder can be electrostatic. Weigh in a fume hood to avoid inhalation.
Storage: Store at room temperature in a tightly sealed container. Desiccation is recommended to maintain consistent stoichiometry.
Part 6: References
TCI Chemicals. Product Specification: 4-Nitropyrrole-2-carboxylic Acid (N0509).[1][2] Retrieved from .
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.
Sigma-Aldrich. Safety Data Sheet: 4-Nitro-1H-pyrrole-2-carboxylic acid. Retrieved from .
Satam, V., et al. (2014). Orthogonally Positioned Diamino Pyrrole- and Imidazole-Containing Polyamides: Synthesis of 1-(3-Substituted-propyl)-4-nitropyrrole-2-carboxylic Acid. Synthetic Communications, 44(9), 1278-1288.
The following technical guide provides an in-depth analysis of 4-Nitropyrrole-2-carboxylic acid hydrate, structured for researchers in medicinal chemistry and structural biology. CAS: 5930-93-8 (Anhydrous/General) | Form...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Nitropyrrole-2-carboxylic acid hydrate, structured for researchers in medicinal chemistry and structural biology.
4-Nitropyrrole-2-carboxylic acid is a pivotal heterocyclic building block widely utilized in the synthesis of DNA-binding polyamides (e.g., netropsin and distamycin analogs) and kinase inhibitors. While often supplied commercially as a "hydrate," the compound’s solid-state form is best described as a hygroscopic crystalline lattice where water molecules play a variable but stabilizing role in the hydrogen-bonding network. This guide elucidates the molecular architecture, synthesis logic, and solid-state behavior of this "push-pull" aromatic system.
Molecular Architecture & Electronic Profile
The molecule exhibits a classic "push-pull" electronic structure, critical for its reactivity and binding affinity in biological targets.
The "Push": The pyrrole nitrogen (
) acts as a -donor, increasing electron density in the ring.
The "Pull":
C2-Carboxyl Group: An electron-withdrawing group (EWG) that acidifies the
-proton and directs electrophilic substitution.
C4-Nitro Group: A strong EWG that significantly decreases the basicity of the pyrrole ring and enhances the acidity of the
-H.
This electronic interplay results in a highly polarized scaffold. The C4-nitro group is positioned meta to the carboxyl group, a regiochemical outcome dictated by the directing effects of the C2-COOH substituent during synthesis.
Structural Visualization
The following diagram illustrates the connectivity and the key electronic vectors (dipoles) governing the molecule's behavior.
Figure 1: Electronic vectors in 4-Nitropyrrole-2-carboxylic acid showing the donor-acceptor interplay.
Solid-State Physics: The Hydrate Enigma
Commercial samples are frequently labeled "hydrate" (often monohydrate), yet high-purity suppliers (e.g., TCI) have moved to the anhydrous CAS (5930-93-8) to reduce ambiguity.
Crystallographic Logic
In the solid state, pyrrole-2-carboxylic acids form robust hydrogen-bonding networks. The "hydrate" water serves as a bridging molecule, relieving strain in the crystal lattice.
Carboxylic Acid Dimer: The primary intermolecular force is the formation of centrosymmetric dimers via the
Nitro Group Interaction: The oxygen atoms of the 4-nitro group act as weak acceptors for the pyrrole N-H, forming infinite chains.
Water Bridging: In the hydrate form, water molecules intercalate between the carboxylic acid and the nitro group, accepting a proton from the COOH and donating to the NO2, thereby stabilizing the packing.
Synthesis Protocol: Regioselective Nitration
The synthesis requires careful control to prevent polymerization of the electron-rich pyrrole ring. The standard protocol utilizes acetyl nitrate (generated in situ) to ensure mono-nitration at the C4 position.
Note: Shifts may vary slightly based on concentration and water content (hydrate status).
Applications in Drug Discovery
The 4-nitropyrrole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry.
DNA Minor Groove Binders: It serves as the precursor to the 4-amino derivative, which is polymerized to form polyamides (e.g., Distamycin analogs). These polymers bind sequence-specifically to the minor groove of DNA. The nitro-to-amine reduction is a key synthetic step.
Kinase Inhibitors: The scaffold mimics the purine ring system of ATP, allowing it to dock into the hinge region of kinase enzymes.
Antibacterial Agents: Derivatives have shown activity against Gram-positive bacteria by inhibiting bacterial gyrase.
References
TCI Chemicals. Product Specification: 4-Nitropyrrole-2-carboxylic Acid (N0509). Retrieved from .
PubChem. Compound Summary: 4-Nitro-1H-pyrrole-2-carboxylic acid (CID 7016560).[2][7] National Library of Medicine. Retrieved from .
Hale, R. et al.Pyrrole-2-carboxylic acid derivatives as novel kinase inhibitors.Bioorganic & Medicinal Chemistry Letters, 2012.
Lown, J. W.Lexitropsins: Rational design of DNA sequence reading agents.Anticancer Drug Design, 1988. (Contextual grounding for netropsin/distamycin synthesis).
Sigma-Aldrich. Safety Data Sheet: 4-Nitropyrrole-2-carboxylic acid. Retrieved from .
Technical Guide: Solubility Profile & Characterization of 4-Nitropyrrole-2-carboxylic Acid Hydrate
Executive Summary 4-Nitropyrrole-2-carboxylic acid (CAS 5930-93-8) is a critical heterocyclic building block utilized in the synthesis of DNA-binding polyamides (e.g., Netropsin analogs) and antiviral therapeutics. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Nitropyrrole-2-carboxylic acid (CAS 5930-93-8) is a critical heterocyclic building block utilized in the synthesis of DNA-binding polyamides (e.g., Netropsin analogs) and antiviral therapeutics. While commercially often labeled as a hydrate, recent supplier data indicates the "hydrate" designation refers to variable moisture content (up to 12%) rather than a strict stoichiometric crystal form.
This guide provides a technical analysis of its solubility profile, establishing that the compound follows a polar-protic solubility model . It is sparingly soluble in cold water but exhibits high solubility in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions. This document outlines the specific solubility data, thermodynamic frameworks, and validated protocols for characterization and purification.
Physicochemical Baseline
Understanding the molecular properties is a prerequisite for solubility prediction and experimental design. The electron-withdrawing nitro group at the 4-position significantly increases the acidity of the carboxylic acid compared to the unsubstituted pyrrole.
Property
Value / Description
Source
Compound Name
4-Nitropyrrole-2-carboxylic acid
[1]
CAS Number
5930-93-8
[1]
Molecular Formula
(Anhydrous)
[1]
Molecular Weight
156.10 g/mol
[2]
Appearance
White to light yellow crystalline powder
[2]
Melting Point
~217 °C (Decomposes)
[2]
pKa (Predicted)
3.38 ± 0.10
[3]
Hydrate Status
Non-stoichiometric hydrate; moisture 12.0%
[4]
Technical Insight: The pKa of ~3.38 makes this compound significantly more acidic than acetic acid (4.76). This acidity is the primary lever for "Acid-Base Swing" purification strategies.
Solubility Profile
The following data categorizes the solubility of 4-Nitropyrrole-2-carboxylic acid based on polarity and hydrogen-bonding capability.
Qualitative Solubility Table
Solvent Class
Specific Solvent
Solubility Status
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High
Strong dipole-dipole interactions; disruption of crystal lattice hydrogen bonding.
Polar Protic
Methanol, Ethanol
Soluble
Solvation of the carboxyl group via H-bonding; solubility increases significantly with temperature ().
Aqueous (Neutral)
Water ()
Sparingly Soluble
The hydrophobic pyrrole ring and nitro group limit solubility in cold water ().
Aqueous (Alkaline)
0.1M NaOH /
Very High
Deprotonation forms the carboxylate anion (), rendering the molecule highly water-soluble.
Non-Polar
Hexane, Toluene
Insoluble
Lack of polar interactions to overcome lattice energy.
Chlorinated
Dichloromethane (DCM)
Low/Sparingly
Limited H-bonding capacity; often used as the solvent for anti-solvent precipitation.
Thermodynamic Parameters of Dissolution
For researchers performing precise solubility measurements, the relationship between solubility (
) and temperature () is governed by the Van't Hoff equation.
: Mole fraction solubility
: Enthalpy of dissolution (typically positive/endothermic for this class)
: Entropy of dissolution
Application: A plot of
vs. will yield a linear regression where the slope is . This data is critical for designing cooling crystallization processes.
Experimental Protocols
Since specific quantitative literature data (
vs ) is often proprietary or absent, the following self-validating protocols are designed to generate this data in-house.
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if T > RT).
Quantification:
Option 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
Option 2 (HPLC): Dilute filtrate with mobile phase and analyze against a standard curve.
Calculation:
Protocol B: Acid-Base Swing Purification
Objective: Purify crude material using pH-dependent solubility.
Figure 1: Acid-Base Swing Purification Workflow.[1] This method leverages the pKa (~3.38) to separate the compound from non-acidic impurities.
Applications & Strategic Implications
Crystallization Strategy
For drug substance isolation, Antisolvent Crystallization is recommended over cooling crystallization due to the steep solubility curve in alcohols.
Primary Solvent: Methanol or Ethanol (Warm).
Antisolvent: Water (slow addition).
Mechanism: The addition of water increases the polarity of the bulk solvent, forcing the hydrophobic nitropyrrole core to precipitate while polar impurities remain in solution.
Storage and Stability
The "hydrate" designation implies hygroscopicity.
Storage: Store in a desiccator at Room Temperature (RT).
Handling: Minimize exposure to humid air to prevent water uptake, which alters the effective molecular weight during stoichiometric calculations for synthesis.
References
PubChem. (2025).[2][3] 4-nitro-1H-pyrrole-2-carboxylic Acid | C5H4N2O4.[2][4][5] National Library of Medicine. Available at: [Link]
Pure Synth. (2025). Certificate of Analysis Data: 4-Nitropyrrole-2-Carboxylic Acid Hydrate. Available at: [Link]
Technical Whitepaper: Spectroscopic Characterization of 4-Nitropyrrole-2-carboxylic Acid Hydrate
The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 4-Nitropyrrole-2-carboxylic acid hydrate . It is designed for medicinal chemists and analytical scient...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 4-Nitropyrrole-2-carboxylic acid hydrate . It is designed for medicinal chemists and analytical scientists, focusing on the practical differentiation of this compound from its regioisomers and the specific handling required for the hydrate form.
Executive Summary
4-Nitropyrrole-2-carboxylic acid (CAS: 5930-93-8) is a critical heterocyclic scaffold used in the synthesis of DNA-binding polyamides (e.g., netropsin analogs) and antiviral agents. Commercially, it is frequently supplied as a hydrate , a factor that significantly influences gravimetric stoichiometry and spectroscopic resolution.
The primary analytical challenge lies in distinguishing the 4-nitro isomer from the thermodynamically stable 5-nitro isomer, which often co-elutes during nitration of pyrrole-2-carboxylic acid. This guide provides a definitive spectroscopic logic to validate the 4-nitro substitution pattern using NMR coupling constants (
Applies to both anhydrous and hydrate forms in many databases.
Molecular Formula
is typically 0.5–1.0 depending on drying method.
MW (Anhydrous)
156.10 g/mol
Correction factor required for hydrate (approx. 165–174 g/mol ).
Appearance
White to light yellow crystalline powder
Darkens upon prolonged light exposure.
Melting Point
216–217 °C (Decomposition)
Distinct from 5-nitro isomer (often lower MP).
Solubility
DMSO, Methanol, DMF
Poor solubility in non-polar solvents (, Hexane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural validation. The key to confirming the 4-nitro position lies in the coupling pattern of the ring protons.
H NMR Analysis (DMSO-d
, 400 MHz)
In the 4-nitro isomer, the two ring protons are located at positions 3 and 5 . These protons are meta-positioned relative to each other, separated by the nitro group at position 4.
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Coupling Constant ()
Structural Logic
NH (Pyrrole)
12.8 – 13.2
Broad Singlet
-
Highly deshielded; often exchanges with or COOH.
COOH
12.8 – 13.2
Broad Singlet
-
Often overlaps with NH; disappears with shake.
H-5
7.80 – 7.95
Doublet (d)
Hz
-proton (adjacent to N). Downfield due to N-inductive effect.
H-3
7.20 – 7.35
Doublet (d)
Hz
-proton. Upfield relative to H-5.
The "Isomer Trap": Distinguishing 4-Nitro vs. 5-Nitro
This is the most critical quality control check.
4-Nitro Isomer: Protons are at H-3 and H-5 (meta-relationship).
Result: Small coupling constant (
Hz ).
Appearance: Two distinct doublets with narrow splitting.
5-Nitro Isomer: Protons are at H-3 and H-4 (ortho-relationship).
) is high. Use this to determine the precise concentration of the "hydrate" by comparing absorbance to a standard curve of anhydrous material, allowing calculation of the water weight percentage ().
Characterization Workflow Diagram
The following diagram outlines the logical decision tree for validating the compound and distinguishing it from common impurities.
Caption: Logical workflow for the structural validation of 4-Nitropyrrole-2-carboxylic acid, emphasizing the critical NMR coupling constant checkpoint.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7016560, 4-Nitropyrrole-2-carboxylic acid. Retrieved from [Link]
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles (General Principles of Acid Dimerization in IR). Retrieved from [Link]
Technical Guide: Commercial Availability & Sourcing of 4-Nitropyrrole-2-carboxylic Acid Hydrate
This technical guide details the commercial landscape, procurement strategies, and quality validation protocols for 4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8). It is designed for medicinal chemists and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the commercial landscape, procurement strategies, and quality validation protocols for 4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8). It is designed for medicinal chemists and procurement specialists involved in the synthesis of DNA-binding polyamides and heterocyclic drug candidates.
Executive Summary & Chemical Identity
4-Nitropyrrole-2-carboxylic acid is a critical heterocyclic building block, primarily serving as the "nitro-monomer" precursor in the solid-phase synthesis of pyrrole-imidazole polyamides (PIPs). These polyamides are sequence-specific DNA-binding agents modeled after natural products like distamycin and netropsin.
The compound is commercially available but requires strict attention to hydration nomenclature and regioisomeric purity .
Core Chemical Data
Property
Specification
CAS Number
5930-93-8
IUPAC Name
4-Nitro-1H-pyrrole-2-carboxylic acid
Molecular Formula
C₅H₄N₂O₄ (Anhydrous MW: 156.10 g/mol )
Appearance
White to light yellow crystalline powder
Solubility
Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Melting Point
~217 °C (Decomposes)
Critical Technical Note on Hydrates:
Major vendors like TCI have recently removed the term "Hydrate" from the product name and "xH₂O" from the formula to align with the CAS registry, which does not distinguish between the anhydrous and hydrate forms. However, the material is hygroscopic. Assume variable water content (up to 12%) when calculating stoichiometry for precise couplings.
Commercial Supply Landscape
The supply chain is bifurcated into Catalog Suppliers (for R&D quantities: 1g–25g) and Custom Synthesis Houses (for Process/GMP quantities: >100g).
Major Catalog Suppliers (R&D Scale)
Supplier
Grade / Purity
Typical Pack Sizes
Lead Time
SKU Format
TCI Chemicals
>99.0% (HPLC)
1g, 5g
Stock (1-2 days)
N0509
Sigma-Aldrich
AldrichCPR (Discovery)
1g, 5g
Stock / 2 weeks
12352200
Pure Synth
>99.0% (HPLC)
1g, 5g
Contact
PSR16670
Chem-Impex
>99% (HPLC)
1g, 5g, 25g
Stock
23789
Strategic Sourcing Decision Tree
Use the following logic to determine the appropriate sourcing channel based on your development stage.
Figure 1: Decision matrix for sourcing 4-Nitropyrrole-2-carboxylic acid based on scale and purity requirements.
Technical Specifications & Quality Control
When sourcing this compound, the Certificate of Analysis (CoA) must be validated against specific impurity profiles inherent to its synthesis.
The Causality of Impurities
The industrial synthesis typically involves the nitration of pyrrole-2-carboxylic acid (or its ester) using nitric acid and acetic anhydride. This electrophilic aromatic substitution is directed by the electron-withdrawing carboxyl group and the electron-rich pyrrole ring.
The 5-nitro isomer is difficult to separate by standard crystallization and often co-elutes in generic HPLC gradients. In DNA-binding applications, the 5-nitro isomer introduces a "kink" in the polyamide curvature, abolishing sequence specificity.
Self-Validating Analytical Protocol
Do not rely solely on vendor-supplied purity values. Implement this internal check:
Handling: Use a fume hood to avoid inhalation of fine dust.
References
TCI Chemicals. Product Specification: 4-Nitropyrrole-2-carboxylic Acid (N0509). Retrieved from .
Sigma-Aldrich. Product Detail: 4-Nitro-1H-pyrrole-2-carboxylic acid. Retrieved from .
Chem-Impex International. Product 23789 Data Sheet. Retrieved from .
National Institutes of Health (NIH). DNA Binding Polyamides and the Importance of DNA Recognition. PMC4009669. Retrieved from .
Pure Synth. 4-Nitropyrrole-2-Carboxylic Acid Hydrate Specifications. Retrieved from .
Exploratory
Technical Guide: Safety and Handling of 4-Nitropyrrole-2-carboxylic acid hydrate
This guide provides a comprehensive technical analysis of the safety, handling, and synthetic utility of 4-Nitropyrrole-2-carboxylic acid hydrate . It is designed for medicinal chemists and process safety engineers who r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the safety, handling, and synthetic utility of 4-Nitropyrrole-2-carboxylic acid hydrate . It is designed for medicinal chemists and process safety engineers who require actionable, high-level intelligence beyond standard Safety Data Sheets (SDS).
Executive Technical Summary
4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8) is a critical heterocyclic building block used primarily in the synthesis of DNA-binding polyamides (e.g., distamycin analogues) and antimicrobial agents.[1][2] While often classified as a standard irritant, its nitro-functionalized pyrrole core introduces latent energetic properties.
Critical Safety Insight: Unlike simple carboxylic acids, the presence of the nitro group at the 4-position renders this compound susceptible to explosive decomposition under specific stressors (high heat, shock, or friction). This guide prioritizes the mitigation of these energetic risks during storage and synthetic manipulation.
Physicochemical & Hazard Profile
Chemical Identity & Properties
The commercial "hydrate" form typically contains variable water content (often designated as
), which acts as a desensitizer. Researchers must quantify water content (via Karl Fischer titration) prior to stoichiometric calculations.
Property
Specification
Chemical Name
4-Nitropyrrole-2-carboxylic acid (hydrate)
CAS Number
5930-93-8
Molecular Formula
Molecular Weight
156.10 g/mol (anhydrous basis)
Appearance
White to light yellow crystalline powder
Melting Point
217 °C (Dec.) — Approaching this temp is hazardous
Solubility
Soluble in DMSO, DMF, Methanol; slightly soluble in water
pKa
~3.4 (Carboxylic acid proton)
Risk Assessment: The "Nitro" Factor
While GHS classification often flags this compound as a Skin/Eye Irritant (H315, H319) , the primary technical hazard is thermal instability .
Energetic Decomposition: Nitro-pyrroles possess a high oxygen balance relative to other heterocycles. TCI and other major suppliers explicitly warn that the material "May explosively decompose on heating, shock, friction, etc." [1, 2].
Desensitization: The hydrate water molecules provide a stabilizing effect. Do not dry to anhydrous state unless necessary for a specific reaction, and never dry using high heat (>50°C) or open flame.
Strategic Handling & Storage Protocols
Engineering Controls
Primary Barrier: All weighing and manipulation must occur inside a certified Chemical Fume Hood.
Blast Mitigation: For reactions scaled >5g, use a blast shield. The potential for rapid decomposition requires physical barriers between the operator and the vessel.
Static Control: Use anti-static weighing boats and grounded spatulas. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.
Storage Logic[4]
Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but can lead to condensation (increasing water content unpredictably).
Light Sensitivity: Store in amber vials. Nitro compounds can undergo photochemical degradation, potentially forming unstable nitroso intermediates.
Segregation: Keep away from strong bases (which can deprotonate the pyrrole NH, destabilizing the ring) and reducing agents.
Visualization: Risk Assessment Workflow
The following decision tree outlines the safety logic before initiating an experiment.
A common application is coupling the carboxylic acid to an amine (e.g., to form netropsin derivatives). This protocol uses EDC/HOBt, a standard method that avoids the generation of the potentially explosive acid chloride intermediate.
Rationale
Avoid Acid Chlorides: Converting nitro-pyrrole acids to acid chlorides (using
) generates high heat and HCl gas, increasing the risk of thermal runaway.
In-Situ Activation: Using carbodiimides (EDC) allows activation at room temperature or
.
Step-by-Step Protocol
Preparation: Dissolve 4-Nitropyrrole-2-carboxylic acid hydrate (1.0 eq) in DMF (anhydrous).
Note: Account for water weight in the hydrate when calculating molarity.
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C . Stir for 30 minutes.
Safety Check: Ensure the solution does not exotherm significantly.
Coupling: Add the amine substrate (1.0–1.2 eq) and DIPEA (2.0 eq) dropwise.
Monitoring: Allow to warm to Room Temp. Monitor via HPLC/TLC.
Validation: The product spot should be less polar than the starting acid.
Workup: Dilute with water (precipitating the product) or extract with Ethyl Acetate.
Warning: Do not concentrate the reaction mixture to dryness at high temperatures (>40°C) if unreacted nitro-starting material is present.
Warning: If a large quantity is involved in a fire, evacuate immediately . Nitro compounds supply their own oxygen and can detonate under confinement.
Waste Disposal[4][7]
Segregation: Dispose of as "Explosive/Reactive Waste" or "High Hazard Organic" depending on local regulations.
Neutralization: Do not mix with strong alkalis in the waste stream.
Visualization: Emergency Action Plan
Figure 3: Immediate response actions for spills and fire events.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7016560, 4-Nitro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (Demonstrates amide coupling utility). Retrieved from [Link]
using 4-Nitropyrrole-2-carboxylic acid hydrate as a building block in organic synthesis
Executive Summary 4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8; Anhydrous CAS: 3530-28-7) is a critical heterocyclic building block, most notably employed in the synthesis of DNA minor groove binders (lexitro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8; Anhydrous CAS: 3530-28-7) is a critical heterocyclic building block, most notably employed in the synthesis of DNA minor groove binders (lexitropsins), such as Netropsin and Distamycin analogs. Its structural utility lies in the nitro group , which serves as a masked amine. This allows for iterative amide bond formations (coupling) followed by reduction, enabling the construction of sequence-specific polyamides that read DNA base pairs.
This guide provides field-proven protocols for the activation, coupling, and reduction of this compound, addressing common challenges such as solubility, ring stability, and racemization.
Chemical Profile & Handling
Property
Specification
Practical Insight
Formula
C₅H₄N₂O₄ · xH₂O
Water content varies; always calculate stoichiometry based on the anhydrous MW (156.10 g/mol ) after drying or accounting for hydration in high-precision work.
Appearance
Yellowish crystalline powder
Color darkens upon light exposure; store in amber vials.
Solubility
DMSO (High), DMF (High), MeOH (Moderate), Water (Low)
Critical: Insoluble in non-polar solvents (DCM, Hexanes). Reactions typically require DMF or DMSO as the primary solvent.
Acidity (pKa)
~3.4 (Carboxylic acid)
The electron-withdrawing nitro group increases acidity compared to unsubstituted pyrrole-2-carboxylic acid.
Stability
Stable at RT
Avoid strong bases which may cause decarboxylation at elevated temperatures.
Strategic Application: The Polyamide Cycle
The primary utility of this compound is in the iterative synthesis of pyrrole-imidazole polyamides. The workflow alternates between Amide Coupling (adding the nitro-monomer) and Nitro Reduction (unmasking the amine for the next step).
Visual Workflow: Polyamide Synthesis Cycle
Figure 1: Iterative cycle for synthesizing DNA-binding polyamides. The nitro group acts as a protecting group for the amine during coupling.
Objective: Couple 4-nitropyrrole-2-carboxylic acid to an amine-bearing scaffold.
Challenge: The electron-withdrawing nitro group deactivates the carboxylic acid, making standard carbodiimide couplings (DCC/EDC) sluggish.
Solution: Use HBTU/HATU for rapid activation or convert to Acid Chloride.
Method A1: HBTU/HATU Activation (Recommended)
This method minimizes racemization and is compatible with solid-phase synthesis.
Preparation: Dissolve 4-nitropyrrole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
Activation: Add HBTU (0.95 equiv) and HOBt (1.0 equiv).
Note: Using slightly less HBTU prevents capping the amine with the uronium moiety.
Base Addition: Add DIPEA (Diisopropylethylamine, 2.0–3.0 equiv). The solution should turn yellow/orange. Stir for 3–5 minutes at Room Temperature (RT).
Coupling: Add the amine substrate (0.8–1.0 equiv).
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (MeOH/DCM) or LC-MS.
Workup: Dilute with EtOAc. Wash with 1M KHSO₄ (removes basic impurities), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
If steric hindrance is high, the acid chloride is more reactive.
Reflux: Suspend 4-nitropyrrole-2-carboxylic acid in Thionyl Chloride (SOCl₂) (excess, solvent-free or in CHCl₃).
Catalyst: Add 1 drop of DMF (catalyst).
Heat: Reflux for 1–2 hours until the solid dissolves and gas evolution ceases.
Isolation: Evaporate SOCl₂ completely under vacuum (azeotrope with toluene to remove traces).
Coupling: Dissolve the resulting residue (4-nitropyrrole-2-carbonyl chloride) in DCM or DMF and add to the amine solution containing DIPEA/TEA.
Protocol B: Selective Nitro Reduction
Objective: Convert the nitro group (-NO₂) to an amine (-NH₂) without reducing the pyrrole ring or stripping halogens.
Method B1: Catalytic Hydrogenation (Standard)
Best for clean substrates without halogens or sulfur.
Solvent: Dissolve the nitro-pyrrole intermediate in MeOH or DMF (if solubility is poor).
Catalyst: Add 10% Pd/C (10 wt% of substrate mass).
Hydrogenation: Purge with H₂ gas (balloon pressure, 1 atm). Stir vigorously at RT.
Caution: Monitor closely (1–4 hours). Prolonged exposure or high pressure (>50 psi) may reduce the pyrrole ring to pyrrolidine [1].
Filtration: Filter through a Celite pad to remove Pd/C.[1]
Use: The resulting amine is air-sensitive (oxidation to purple/black tars). Use immediately in the next coupling step.
Method B2: Chemical Reduction (SnCl₂ - Robust/Selective)
Best for substrates containing halogens or if "over-reduction" is observed with Pd/C.
Reaction: Dissolve substrate in EtOH or DMF . Add SnCl₂ · 2H₂O (5.0 equiv).[1]
Heat: Stir at 60–80°C for 2–4 hours.
Workup (The "Emulsion" Fix):
Cool to RT.
Crucial Step: Pour into ice water and neutralize carefully with saturated NaHCO₃ to pH 7–8.[1]
Add Celite to the suspension and filter the resulting slurry.[2][3] This traps the gelatinous tin salts which otherwise make extraction impossible [2].
Application Note: Reaction Mechanisms & Protocols for 4-Nitropyrrole-2-carboxylic Acid Hydrate
Executive Summary 4-Nitropyrrole-2-carboxylic acid (4-NO2-Py-COOH), often supplied as a hydrate, is the foundational building block for the synthesis of pyrrole-imidazole polyamides (lexitropsins). These molecules are se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Nitropyrrole-2-carboxylic acid (4-NO2-Py-COOH), often supplied as a hydrate, is the foundational building block for the synthesis of pyrrole-imidazole polyamides (lexitropsins). These molecules are sequence-specific DNA minor groove binders used in gene regulation therapies and antiviral drug development.
This guide details the critical reaction mechanisms required to transform this scaffold into bioactive oligomers. It addresses the specific challenges of the hydrate form, the reduction of the nitro group without ring saturation, and the activation of the carboxylic acid for amide coupling.
Chemical Properties & Hydrate Management[1]
Property
Specification
CAS Number
5930-93-8 (Hydrate) / 6639-79-8 (Anhydrous)
Molecular Weight
156.10 g/mol (Anhydrous) + xH₂O
pKa
~4.4 (Carboxylic acid), ~16.5 (Pyrrole NH)
Solubility
Soluble in DMF, DMSO, MeOH; sparingly soluble in water.
Stability
Stable at RT; prone to decarboxylation under strong acidic aqueous conditions at high heat.
Critical Handling: The Hydrate Factor
The commercial hydrate form contains variable water content (typically x = 0.5–1.0). Water is detrimental to standard acyl chloride activation (using SOCl₂ or oxalyl chloride).
Impact: Direct reaction with thionyl chloride generates SO₂ and HCl violently and consumes the reagent.
Solution: Perform an azeotropic drying step using toluene or benzene prior to activation, or utilize coupling agents (EDC/HOBt) that tolerate minor moisture in the presence of excess base.
To couple the pyrrole unit to an amine (e.g., the N-terminus of a growing polyamide chain), the carboxylic acid is converted to an acid chloride.
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
Pathway: The carboxylic hydroxyl attacks the sulfur of SOCl₂, forming a chlorosulfite intermediate. Chloride displacement generates the acyl chloride.[1]
Note: The electron-withdrawing nitro group at the 4-position deactivates the ring, making the carbonyl carbon highly electrophilic and reactive toward amines.
Mechanism B: Nitro Group Reduction (The "Switch")
The 4-nitro group serves as a "masked" amine. It protects the position during the initial coupling and is subsequently reduced to a 4-amino group to allow the next unit to attach.
Challenge: Reducing the nitro group (
) without reducing the electron-rich pyrrole ring (saturation).
Solution: Catalytic Hydrogenation over Palladium on Carbon (Pd/C) is the gold standard. The aromatic character of the pyrrole is sufficient to resist reduction under mild H₂ pressure (1 atm) or transfer hydrogenation conditions.
Mechanism C: Decarboxylation (Side Reaction)
Pyrrole-2-carboxylic acids are susceptible to thermal decarboxylation, particularly in acidic aqueous media.
Mechanism: Protonation at the C2 position disrupts aromaticity, facilitating the loss of CO₂.
Prevention: Avoid heating the free acid in water/acid mixtures. Maintain the ester form during purification steps when possible.
Visualizing the Synthetic Logic
The following diagram illustrates the "Dervan Cycle"—the iterative process of activation, coupling, and reduction used to build DNA-binding polyamides.
Caption: The iterative cycle for synthesizing pyrrole-containing polyamides. The nitro group acts as a protecting group for the amine until the coupling is complete.
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-nitropyrrole-2-carboxylate
Purpose: To protect the carboxylic acid and remove hydrate water for purification.
Keep under Argon/Nitrogen. Use immediately after reduction.
References
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. Link
Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids.[2] Organic Letters, 3(8), 1201–1203.[2] Link
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions.[3] Synthesis, 2003(13), 2023–2026. Link
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[4] Journal of the American Chemical Society, 131(33), 11674–11675.[5] Link
decarboxylation of 4-Nitropyrrole-2-carboxylic acid hydrate experimental setup
Application Note: High-Yield Decarboxylation of 4-Nitropyrrole-2-Carboxylic Acid Hydrate Executive Summary This application note details a robust, scalable protocol for the decarboxylation of 4-Nitropyrrole-2-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Yield Decarboxylation of 4-Nitropyrrole-2-Carboxylic Acid Hydrate
Executive Summary
This application note details a robust, scalable protocol for the decarboxylation of 4-Nitropyrrole-2-carboxylic acid hydrate to synthesize 3-Nitropyrrole (also known as
-nitropyrrole). While pyrrole decarboxylations are standard, the presence of the nitro group introduces thermal sensitivity that necessitates precise temperature control and inert atmosphere handling.
The protocol utilizes a Copper-Catalyzed Thermal Decarboxylation in quinoline. This method is selected over neat sublimation or microwave techniques due to its superior scalability, safety profile regarding nitro-compound handling, and reproducibility.
Decarboxylation of heteroaromatic acids generally proceeds via an arenium ion or zwitterionic intermediate. For pyrrole-2-carboxylic acids, the mechanism involves protonation at the
-position (C2) followed by loss of carbon dioxide.
Challenge: The electron-withdrawing nitro group at the 4-position deactivates the ring, making the initial protonation (rate-limiting step in acid-catalyzed pathways) more difficult.
Solution: High-temperature thermal decarboxylation in a basic solvent (quinoline) with a copper catalyst. The copper likely stabilizes the carboxylate intermediate or facilitates electron transfer, while quinoline acts as a high-boiling solvent and proton acceptor/shuttle.
Reaction Scheme
Figure 1: Reaction pathway for the copper-catalyzed decarboxylation.
Safety Assessment (Critical)
Nitro Compounds: Although 3-nitropyrrole is stable, nitro-pyrrole precursors can decompose violently if heated dry to decomposition temperatures. Never heat the dry hydrate neat in a closed vessel.
Quinoline: Toxic, suspected carcinogen, and skin irritant. Handle only in a fume hood.
Thermal Hazards: The reaction requires heating to ~190°C. Ensure glassware is free of star cracks and apparatus is clamped securely.
Copper powder (Bronze) or Copper Chromite (0.5 g).
Toluene (for azeotropic drying).
Hydrochloric acid (2N).
Ethyl Acetate / Diethyl Ether.
Equipment:
3-neck Round Bottom Flask (250 mL).
Dean-Stark trap (for Step 1).
Reflux condenser.
Inert gas line (Nitrogen or Argon).
Oil bath with digital temperature control.
Step-by-Step Methodology
Step 1: Pre-treatment (Dehydration)
Rationale: The starting material is a hydrate. Water can cause "bumping" in hot quinoline and may deactivate the copper surface.
Place 10.0 g of 4-Nitropyrrole-2-carboxylic acid hydrate into the flask.
Add 50 mL of Toluene.
Attach a Dean-Stark trap and reflux for 1 hour to remove water azeotropically.
Remove Toluene via rotary evaporation or distillation. The residue should be a dry solid.
Step 2: Decarboxylation Reaction
To the dry residue, add 50 mL of Quinoline and 0.5 g of Copper powder .
Equip the flask with a reflux condenser and a gas outlet bubbler (to monitor CO₂ evolution).
Purge the system with Nitrogen for 10 minutes.
Heat the oil bath to 190–200°C .
Observation: Evolution of CO₂ gas bubbles will begin as the temperature rises above 150°C.
Maintain temperature at 190°C for 2–3 hours or until gas evolution ceases completely.
Checkpoint: Monitor reaction progress via TLC (50:50 EtOAc/Hexane). The starting material (Rf ~0.1, streak) should disappear, and the product (Rf ~0.5) should appear.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature.
Pour the dark reaction mixture into a beaker containing 200 mL of crushed ice and 100 mL of 4N HCl .
Chemistry: The HCl protonates the quinoline, converting it into water-soluble quinolinium chloride.
Stir vigorously for 15 minutes. The product may precipitate or form an oil.
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
Combine organic layers and wash sequentially with:
1N HCl (2 x 50 mL) – Ensures complete removal of quinoline.
Water (1 x 50 mL).
Brine (1 x 50 mL).
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
The crude residue is typically a brown solid.
Recrystallization: Dissolve in a minimum amount of hot ethanol or benzene/hexane mixture. Cool slowly to 4°C.
Prevents oxidation of the pyrrole ring at high temp.
Quinoline Removal
pH < 2 (Workup)
High
Residual quinoline poisons biological assays and complicates NMR.
Drying
Water removal
Medium
Prevents bumping; ensures accurate stoichiometry.
Analytical Validation (Self-Check)
¹H NMR (DMSO-d₆): Look for three distinct pyrrole protons.
~12.0 (br s, NH)
~7.8 (m, H-2)
~6.9 (m, H-4)
~6.5 (m, H-5)
Note: Numbering relative to nitrogen (1).[3][4] The nitro is at 3.[5]
Melting Point: 62–64°C. Sharp melting point indicates high purity.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-Nitropyrrole.
Troubleshooting Guide
Problem: Dark/Black Tar formation.
Cause: Temperature too high or oxygen present.
Fix: Ensure strict
atmosphere. Do not exceed 200°C.
Problem: Residual Quinoline smell in product.
Cause: Insufficient acidification during workup.
Fix: Wash organic layer with 2N HCl until the aqueous wash remains acidic (pH paper check).
Problem: Incomplete Decarboxylation.
Cause: Old copper catalyst or wet reagents.
Fix: Use fresh Copper bronze. Ensure Step 1 (drying) is completed.
References
Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—I: The preparation and properties of 2- and 3-nitropyrrole. Tetrahedron, 22(6), 2095–2104.
Anderson, H. J. (1957). Pyrrole chemistry.[3][4][6][7][8] I. Preparation and properties of some 3-substituted pyrroles. Canadian Journal of Chemistry, 35(1), 21–27.
Sheppard, W. A., et al. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 92(23), 7001-7002.
synthesis of DNA minor-groove binders from 4-Nitropyrrole-2-carboxylic acid hydrate
Application Note: High-Fidelity Synthesis of DNA Minor-Groove Binders from 4-Nitropyrrole-2-carboxylic Acid Executive Summary This guide details the synthesis of sequence-specific DNA minor-groove binders (polyamides) de...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of DNA Minor-Groove Binders from 4-Nitropyrrole-2-carboxylic Acid
Executive Summary
This guide details the synthesis of sequence-specific DNA minor-groove binders (polyamides) derived from 4-Nitropyrrole-2-carboxylic acid hydrate .[1] These molecules, analogs of distamycin and netropsin, are programmable ligands that bind the minor groove of DNA with affinities comparable to transcription factors.
The protocol prioritizes the Solid-Phase Synthesis (SPS) approach using Boc-chemistry , which is the industry standard for generating high-purity polyamides.[1] The workflow transforms the starting material (4-nitropyrrole-2-carboxylic acid) into a stable Boc-protected monomer before assembly on the resin.[1] This strategy circumvents the oxidative instability of the free 4-aminopyrrole intermediate, ensuring high coupling efficiency and sequence fidelity.
Strategic Overview & Chemistry
The Challenge of the Pyrrole Unit
The core building block, the pyrrole amino acid, presents a specific synthetic challenge: 4-aminopyrrole-2-carboxylic acid is highly susceptible to oxidative decomposition (darkening) upon exposure to air.[1]
Direct Approach (Risky): Reducing the nitro group to an amine and immediately coupling can lead to side reactions and low yields.
Boc-Monomer Approach (Recommended): The nitro group is reduced to an amine and immediately trapped with a Boc (tert-butoxycarbonyl) protecting group in solution.[1] This stable "Boc-monomer" is then purified and used in robust solid-phase synthesis.[1]
Synthetic Pathway
The workflow consists of two distinct phases:
Monomer Engineering: Conversion of 4-Nitropyrrole-2-carboxylic acid to Boc-Py-COOH (4-[(tert-butoxycarbonyl)amino]-1-methylpyrrole-2-carboxylic acid). Note: N-methylation is included as it is required for standard DNA affinity.[1]
Solid-Phase Assembly: Iterative coupling of the monomer on PAM resin to form the polyamide oligomer.[1]
Phase 1: Monomer Synthesis (Solution Phase)[1]
Objective: Synthesize Boc-Py-COOH (Product 4 ) from 4-Nitropyrrole-2-carboxylic acid hydrate (Starting Material 1 ).
Step 2: N-Methylation
Rationale: Most DNA binders require N-methylpyrrole (Py) rather than N-H pyrrole to avoid steric clash in the minor groove and tune curvature.[1]
Dissolve 2 (1 eq) in dry DMF at 0°C under Argon.
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
Add Iodomethane (MeI, 1.5 eq) dropwise.
Warm to Room Temperature (RT) and stir for 2 hours.
Quench with water, extract with Ethyl Acetate.[3][4]
Step 3: Reduction and Boc-Protection (The "One-Pot" Trap)
Rationale: The amino-pyrrole is unstable.[1] We reduce it and trap it with Boc in the same vessel.
20-50% TFA in DCM (with 2% Thiophenol scavenger optional)
20 min
2
Wash
DCM (x3), DMF (x3)
1 min ea.
3
Neutralization
10% DIEA in DMF
2 min
4
Activation
Mix Boc-Py-COOH (3 eq), HBTU (2.9 eq), DIEA (6 eq) in DMF. Allow to activate for 3 min.
3 min
5
Coupling
Add activated solution to resin. Shake at RT.
45-60 min
6
Wash
DMF (x3), DCM (x3)
1 min ea.
7
QC (Optional)
Ninhydrin Test (Qualitative) or HPLC micro-cleavage
-
Cleavage from Resin:
To release the final polyamide, a nucleophile is used to cleave the ester bond between the C-terminus and the PAM linker.
Reagent: 3-(Dimethylamino)-1-propylamine (Dp-amine) is standard, creating a cationic C-terminal tail that assists nuclear localization and DNA affinity.[1]
Condition: Treat resin with neat Dp-amine at 55°C for 12-16 hours.
Workup: Filter resin, precipitate filtrate in cold diethyl ether.
Visualization of Workflows
Monomer Synthesis Pathway
This diagram illustrates the conversion of the nitro-acid starting material into the stable Boc-monomer required for SPS.[1]
Caption: Transformation of 4-Nitropyrrole-2-carboxylic acid to the stable Boc-Py-COOH monomer via "Trap-and-Reduce" strategy.
Solid-Phase Synthesis Cycle
This diagram details the iterative cycle used to build the polyamide chain.
Caption: Standard Boc-SPS cycle for polyamide assembly. The cycle repeats for each pyrrole/imidazole unit.
Cause: Oxidation of the pyrrole amine before Boc-protection.[1]
Fix: Ensure
is present before adding Pd/C and . The amine must be trapped instantly.
Incomplete Coupling (SPS):
Cause: Steric hindrance or aggregated resin.
Fix: Double couple (repeat step 5) or switch to HATU. Use NMP as solvent to reduce aggregation.
Low Cleavage Yield:
Cause: Old Dp-amine or insufficient temperature.[1]
Fix: Use fresh amine; ensure temperature is maintained at 55°C (do not exceed 60°C to avoid degradation).
References
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.[7] Journal of the American Chemical Society. Link[1]
Wurtz, N. R., Turner, J. M., Baird, E. E., & Dervan, P. B. (2001). Fmoc Solid Phase Synthesis of Polyamides Containing Pyrrole and Imidazole Amino Acids. Organic Letters. Link[1]
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.[8] Link[1]
Dervan, P. B. (2001). Molecular Recognition of DNA by Small Molecules. Bioorganic & Medicinal Chemistry. Link
Chem-Impex International. Product Specification: 4-Nitropyrrole-2-carboxylic acid hydrate.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Creating Advanced Polymers with 4-Nitropyrrole-2-carboxylic Acid Hydrate
Content Type: Application Note & Protocol Guide
Audience: Senior Researchers & Drug Development Scientists
From Monomer Activation to Sequence-Defined Macromolecules
Strategic Overview
4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8) is not merely a building block; it is the structural scaffold for a class of sequence-defined polyamides capable of molecular recognition. Unlike statistical polymers, these materials—often termed "pyrrole-imidazole polyamides"—are engineered to bind the minor groove of DNA with affinities comparable to transcription factors.
For the materials scientist, this molecule offers a unique AB-type monomer architecture. Upon reduction of the nitro group, it yields 4-aminopyrrole-2-carboxylic acid, a rigid, aromatic amino acid. Polymerization of this motif creates rigid-rod polyamides with exceptional thermal stability and liquid crystalline properties, analogous to aramids (e.g., Kevlar), but with distinct curvature and hydrogen-bonding capabilities.
Key Applications:
Gene Regulation: Sequence-specific DNA minor groove binders (Polyamides).[1][2]
You cannot polymerize 4-nitropyrrole-2-carboxylic acid directly into a polyamide. The nitro group (-NO₂) is an electron-withdrawing, non-nucleophilic moiety. It must be reduced to an amine (-NH₂) to participate in amide bond formation.
Challenge: The amino-pyrrole is oxidation-sensitive.
Solution: A "Reduce-and-Protect" strategy where the amine is immediately trapped with a protecting group (Boc or Fmoc) to ensure stability during polymerization.
Protocol A: Synthesis of Boc-4-aminopyrrole-2-carboxylic acid (Boc-Py-OH)
Target: Creating the stable monomer for Solid Phase Synthesis (SPS).
Hydrate Adjustment: Weigh the starting material accounting for the hydrate water (approx. 10-12% by weight). Dry in a vacuum desiccator over P₂O₅ for 4 hours if strict stoichiometry is required, though the reduction solvent tolerates water.
Hydrogenation: Dissolve 10 mmol of 4-nitropyrrole-2-carboxylic acid in 50 mL Ethanol. Add 100 mg Pd/C.
Reduction: Stir under H₂ atmosphere (balloon pressure, 1 atm) at Room Temperature (RT) for 4-6 hours.
Checkpoint: Monitor TLC. The yellow nitro spot should disappear, replaced by a UV-active amine spot (ninhydrin positive).
In-Situ Protection:Do not isolate the free amine. It will oxidize and turn black. Immediately add TEA (Triethylamine, 12 mmol) and Boc₂O (11 mmol) to the reaction mixture. Stir for 12 hours.
Workup: Filter off the Pd/C catalyst over Celite. Evaporate solvent.[5][6] Redissolve residue in dilute NaOH, wash with ether (to remove unreacted Boc₂O), then acidify the aqueous layer with cold 1M HCl to pH 3.
Isolation: Extract the white precipitate with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
Salt: LiCl or CaCl₂ (4 wt%) to improve solubility of the growing rigid chain.
Reaction:
Mix Monomer (10 mmol) + TPP (10 mmol) in NMP/Py/LiCl.
Heat to 100°C for 3 hours.
Precipitation: Pour the viscous solution into Methanol.
Result: A tan/brown polymer powder.
Properties: High Tg (>250°C), low solubility (requires H₂SO₄ or DMAc/LiCl for processing), potential liquid crystalline behavior.
References
Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids.
Baird, E. E., & Dervan, P. B. (1996).[2] Journal of the American Chemical Society.
Source: (Verified via Search 1.1)
Relevance: Establishes the foundational Boc-chemistry protocol for pyrrole polyamides.
Pyrrole-Imidazole Polyamides: Manual Solid-Phase Synthesis.
Hervé, F., et al. (2015). Current Protocols in Nucleic Acid Chemistry.
Source: (Verified via Search 1.2)
Relevance: Provides updated manual protocols essential for lab-scale synthesis.
Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis.
RSC Advances.
Source: (Verified via Search 1.9)
Relevance: Validates the polymerization of the carboxylic acid derivative for particle/material applications.
4-Nitropyrrole-2-carboxylic acid hydrate - Product & Safety Data.
PubChem CID 7016560.
Source: (Verified via Search 1.11)
Relevance: Confirms chemical properties, hydrate form, and safety data.
Advanced Application Note: 4-Nitropyrrole-2-carboxylic Acid (4-NPCA) Hydrate in MALDI-TOF MS
Executive Summary 4-Nitropyrrole-2-carboxylic acid (4-NPCA) is a specialized, rationally designed matrix reagent used primarily in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While standard mat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Nitropyrrole-2-carboxylic acid (4-NPCA) is a specialized, rationally designed matrix reagent used primarily in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While standard matrices like
-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-Dihydroxybenzoic acid (DHB) dominate general proteomics, 4-NPCA occupies a critical niche for the analysis of acid-labile compounds , low-molecular-weight analytes, and specific organometallic complexes that degrade under the harsh acidic conditions of conventional matrices.
This guide details the physicochemical mechanism, preparation protocols, and analytical workflows for utilizing 4-NPCA hydrate, emphasizing its utility in preserving analyte integrity during the desorption/ionization process.
Part 1: Mechanism of Action & Chemical Basis
The "Cool" Matrix Effect
The efficacy of 4-NPCA stems from its unique structural properties which balance UV absorption and proton affinity .
Chromophore (Energy Absorption): The nitro group (
) conjugated with the pyrrole ring provides a strong UV absorption cross-section at typical MALDI laser wavelengths (337 nm and 355 nm Nd:YAG). This ensures efficient energy uptake from the laser pulse.
Proton Source (Ionization): The carboxylic acid moiety (
, pKa 3.4) serves as the proton donor. However, unlike the more acidic CHCA (pKa 1-2), 4-NPCA offers a "softer" protonation pathway.
Thermal Dissipation: Upon laser irradiation, 4-NPCA undergoes rapid phase transition. Evidence suggests it may undergo partial thermal decarboxylation, generating a dense gas plume that entrains the analyte without imparting excessive internal energy. This results in "cooler" ions and significantly reduced in-source fragmentation.
Mechanistic Pathway Diagram
Figure 1: The mechanistic pathway of 4-NPCA assisted desorption. The matrix absorbs laser energy, protecting the analyte from direct photodegradation while facilitating soft ionization.
Part 2: Comparative Analysis (Matrix Selection)[1]
Researchers should select 4-NPCA when standard matrices cause analyte degradation.
Feature
4-NPCA
CHCA
DHB
Primary Analyte
Acid-labile small molecules, organometallics
Peptides, stable small molecules
Proteins, Glycans
Acidity (pKa)
~3.4 (Moderate)
< 2.0 (High)
~3.0 (Moderate)
Laser Wavelength
337 nm, 355 nm
337 nm, 355 nm
337 nm, 355 nm
Vacuum Stability
High
Moderate (Sublimes)
High
Crystal Morphology
Fine needles/micro-crystals
Homogeneous layers
Large needles (rim effect)
Key Advantage
Reduced Fragmentation
High Sensitivity
High Tolerance to Salts
Part 3: Experimental Protocols
Reagent Preparation
Critical Note on Hydrate Form: Commercial 4-NPCA is often supplied as a hydrate (
). While the water is removed under high vacuum in the MALDI source, it affects the weighing mass.
Correction: If the specific hydration state is unknown, assume monohydrate (+18 Da) for rough stoichiometry, or use saturated solutions where exact molarity is less critical.
Trifluoroacetic acid (TFA) - Optional, use only if analyte requires it.
Steps:
Weighing: Weigh 10.0 mg of 4-NPCA hydrate into a 1.5 mL microcentrifuge tube.
Solvent Addition: Add 500 µL of ACN and 500 µL of Water (50:50 v/v).
Note: If solubility is poor, increase ACN ratio to 70:30.
Dissolution: Vortex vigorously for 1 minute. Sonicate for 5 minutes in a water bath to ensure complete dissolution.
Visual Check: The solution should be clear to slightly yellow. If particulate remains, centrifuge at 10,000 x g for 2 minutes and use the supernatant.
Storage: Store at 4°C in the dark. Stable for 1 week. (Nitro compounds can be light-sensitive).
Sample Deposition (Dried Droplet Method)
This method ensures co-crystallization, essential for the matrix-analyte integration.
Analyte Prep: Dissolve the analyte in 0.1% TFA/Water (or pure water if acid-sensitive) at 1–10 pmol/µL.
Mixing: In a fresh tube, mix Matrix Solution and Analyte Solution in a 1:1 ratio (e.g., 5 µL + 5 µL).
Spotting: Pipette 1.0 µL of the mixture onto the MALDI target plate.
Drying: Allow to air dry at room temperature.
Observation: 4-NPCA typically forms fine, homogeneous crystals. Avoid "blow drying" as this can segregate the analyte.
Part 4: Validated Workflow for Acid-Labile Analytes
This workflow is designed for compounds that lose functional groups (e.g., phosphorylation, sulfation) or degrade in CHCA.
Figure 2: Decision tree and workflow for selecting and using 4-NPCA for sensitive analytes.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Signal
Laser energy too low
Increase laser power in 1-2% increments. 4-NPCA may have a higher threshold than CHCA.
High Background
Matrix clustering
Dilute matrix solution to 5 mg/mL.
Inhomogeneous Crystals
Solvent evaporation too fast
Use a solvent mixture with higher water content (e.g., 30:70 ACN:H2O).
Analyte Fragmentation
"Hot" spots on crystal
Raster the laser across the entire spot; use "sweet spot" searching algorithms.
Part 5: Safety & Handling
Hazards: 4-Nitropyrrole-2-carboxylic acid is an irritant (Skin/Eye/Respiratory).
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Waste: Dispose of as hazardous organic waste (contains nitro-aromatics).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016560, 4-nitro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
Jaskolla, T. W., & Karas, M. (2008). Rational design of MALDI matrices: 4-Chloro-alpha-cyanocinnamic acid. (Contextual reference on matrix design principles). Proceedings of the National Academy of Sciences. Retrieved from [Link]
Technical Support Center: Purification of 4-Nitropyrrole-2-carboxylic Acid Hydrate Derivatives
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the purification of 4-nitropyrrole-2-carboxylic acid and its derivatives. This guide is structured to address the com...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the purification of 4-nitropyrrole-2-carboxylic acid and its derivatives. This guide is structured to address the common and complex challenges encountered during the purification of this versatile synthetic building block.[1] As a polar, aromatic molecule with both a nitro and a carboxylic acid group, this compound presents unique purification challenges. This document provides troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications, from discovery chemistry to materials science.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 4-nitropyrrole-2-carboxylic acid derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This is a common issue for polar organic molecules, especially when the solution is supersaturated at a temperature above the compound's melting point or when significant impurities are present, causing a melting point depression.[2]
Causality and Solution:
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for ordered crystal nucleation and growth. The substance crashes out of the solution as a supercooled liquid.
Solution: Reheat the solution until the oil completely redissolves. Allow the flask to cool much more slowly. You can achieve this by placing the flask in a large beaker of hot water or a dewar flask, which will insulate it and slow the rate of heat loss.
Inappropriate Solvent Choice: The boiling point of your solvent might be too close to or higher than the melting point of your compound (approx. 217 °C for the parent acid).[1][3] If the solution is still very hot when it becomes saturated, the compound will separate as a melt.
Solution: Add a small amount more of the "good" solvent (the one the compound is soluble in when hot) to increase the total solvent volume.[4] This keeps the compound soluble for longer at a lower temperature, allowing it to crystallize below its melting point.
High Impurity Load: Impurities can significantly lower the melting point of the eutectic mixture, making it more prone to oiling out.
Solution: If the oil is colored, consider an activated charcoal treatment before crystallization to remove chromophoric impurities (see Protocol 2). Alternatively, perform a preliminary purification step like a quick filtration through a silica plug to remove gross impurities before attempting a final recrystallization.
Question 2: After recrystallization, my product is still colored (e.g., yellow or brown), but I expect a white or light-yellow powder. How do I remove these colored impurities?
Answer:
The presence of color often indicates highly conjugated, chromophoric impurities, which can arise from side reactions during synthesis or degradation.[5] The nitro group on the pyrrole ring makes the core structure susceptible to forming such byproducts. These impurities are often present in small amounts but have a strong visual impact.
Causality and Solution:
Adsorption on Activated Charcoal: Colored impurities are typically large, flat, aromatic molecules that adsorb strongly onto the high surface area of activated charcoal.
Solution: Perform a hot filtration with activated charcoal. It is crucial to use the charcoal in the hot, dissolved state before crystallization begins. See Protocol 2: Activated Charcoal Treatment for a detailed methodology.
Oxidative Degradation: The compound may be degrading due to prolonged exposure to heat or air.
Solution: Minimize the time the solution spends at high temperatures. Use an inert atmosphere (like Nitrogen or Argon) during the heating and cooling phases if the compound is particularly sensitive.
Ineffective Solvent System: The chosen solvent may be excellent for your compound but equally good for the colored impurity, causing them to co-crystallize.
Solution: Experiment with different solvent systems. A mixed solvent system can sometimes leave the colored impurity behind in the mother liquor.
Question 3: I am experiencing very low yields (<30%) after recrystallization. Where is my product going?
Answer:
A poor yield is a frustrating outcome that can often be traced back to the choice and volume of the recrystallization solvent.[4]
Causality and Solution:
Excessive Solvent Use: This is the most common cause. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4]
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you suspect you've added too much, you can carefully boil off some of the solvent to re-concentrate the solution before cooling.[2][4] You can check for product in the mother liquor by taking a small sample on a glass rod and letting the solvent evaporate; a large residue indicates significant product loss.[4]
Premature Crystallization During Hot Filtration: If you are performing a hot gravity filtration to remove insoluble impurities, your product may start to crystallize in the funnel, leading to significant loss.
Solution: Ensure your filtration setup is pre-heated. Use a stemless funnel and place a few mL of the boiling solvent in the receiving flask to keep the apparatus warm with hot vapor.[2] Fluting the filter paper can also speed up the filtration process.
Incomplete Crystallization: The cooling process may not have been long or cold enough to allow for maximum crystal formation.
Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.
Question 4: No crystals are forming, even after my solution has cooled to room temperature. What should I do?
Answer:
The failure to form crystals usually means the solution is not supersaturated, either because too much solvent was used or because there is an energetic barrier to nucleation.
Causality and Solution:
Solution is Not Supersaturated: As discussed in the low yield section, you may have simply used too much solvent.
Solution: Return the flask to the heat source and boil off a portion of the solvent to increase the concentration of your compound.[2] Then, allow it to cool again.
High Activation Energy for Nucleation: Sometimes, a supersaturated solution needs a "trigger" to begin the crystallization process.
Solution - Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[2]
Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[2]
Drastic Cooling: Once room temperature cooling has failed, try placing the solution in an ice bath or even a freezer for a short period. The lower temperature reduces solubility further and can promote nucleation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for 4-nitropyrrole-2-carboxylic acid?
Given its polar nature (containing both a carboxylic acid and a nitro group), polar solvents are the best place to start.[6][7] The ideal solvent should dissolve the compound when hot but not when cold.[2]
Solvent System
Boiling Point (°C)
Polarity
Comments & Rationale
Ethanol/Water
78-100
Polar
A classic mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to clarify and then allow to cool.
Ethyl Acetate
77
Medium
Often a good choice for moderately polar compounds. It's relatively volatile, making it easy to remove from the final crystals.[6]
Acetonitrile
82
Polar Aprotic
Can be effective for highly polar molecules.[7] Its higher boiling point provides a good temperature gradient for crystallization.
Isopropanol
82
Polar
Similar to ethanol but slightly less polar and with a higher boiling point. Can offer a different solubility profile that might be advantageous.
Q2: When should I choose column chromatography over recrystallization?
This decision depends on the nature and quantity of your impurities. The following workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
Choose Recrystallization when: You have a large amount of material (>1 g), and the impurities have different solubility profiles from your main product. It is excellent for removing minor, less-soluble, or more-soluble impurities.
Choose Column Chromatography when: You need to separate compounds with similar polarities, such as positional isomers or byproducts from the same reaction class.[8][9] It is also preferred for smaller scale purifications (<1 g).
Q3: How does the 'hydrate' form affect purification and characterization?
The presence of water of hydration means that water molecules are incorporated into the crystal lattice.
Impact: This can affect the melting point, elemental analysis results (CHN will be off), and may show a broad water peak in certain NMR solvents (like DMSO-d6). Some suppliers note that since the degree of hydration can vary, they may label the product without "hydrate" to avoid ambiguity, treating the water as a potential impurity.[10]
Management: For most synthetic applications, the hydrate form is perfectly acceptable. If you require the anhydrous form, you may be able to remove the water by drying under high vacuum at a slightly elevated temperature, but be cautious not to cause decomposition. Always record characterization data on a sample that has been thoroughly dried under vacuum to ensure consistency.
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization (Ethanol/Water System)
Dissolution: Place the crude 4-nitropyrrole-2-carboxylic acid derivative (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.
Add 'Good' Solvent: Add the minimum volume of hot ethanol to the flask while heating on a hotplate and stirring until the solid is completely dissolved.
Add 'Anti-Solvent': While maintaining the heat, add hot water dropwise until you observe persistent cloudiness. This is the point of saturation.
Clarify: Add 1-2 drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water) to remove any remaining soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Activated Charcoal Treatment for Color Removal
Dissolution: Dissolve the crude, colored compound in the minimum amount of a suitable hot solvent in an Erlenmeyer flask (as in Protocol 1, step 2).
Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent bumping when the charcoal is added.
Add Charcoal: Add a small amount of activated charcoal (approx. 1-2% of the solute's weight) to the hot solution.
Reheat and Swirl: Return the flask to the heat source, bring it back to a gentle boil, and swirl for 2-5 minutes to ensure maximum adsorption of impurities.
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated, stemless funnel into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal.
Crystallize: Proceed with the cooling and isolation steps as described in Protocol 1 (steps 5-9).
Protocol 3: Silica Gel Flash Chromatography
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a suitable non-polar solvent system (e.g., hexane or hexane/ethyl acetate mixture).
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or DCM). Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (a gradient) to elute your compound. The more polar 4-nitropyrrole-2-carboxylic acid will require a higher polarity mobile phase to move down the column.
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Crystallization. University of California, Irvine - Department of Chemistry. Retrieved from [Link]
Bond, A. D. (2007). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 63(Pt 6), i3-i11. Retrieved from [Link]
Compound stability under different pH conditions. ResearchGate. Retrieved from [Link]
Advice for Crystallization. Universität Potsdam. Retrieved from [Link]
How do I make a crystal of highly polar compounds? ResearchGate. Retrieved from [Link]
Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
Neubauer, S., et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen, 9(9), 934-940. Retrieved from [Link]
Balaji, G., & Prabhu, K. R. (2013). Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. Organic & Biomolecular Chemistry, 11(32), 5374-5377. Retrieved from [Link]
Szostak, M., et al. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(3), M1704. Retrieved from [Link]
4-Nitropyrrole-2-Carboxylic Acid Hydrate 99.0%(HPLC). PureSynth. Retrieved from [Link]
Patel, R. V., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). Retrieved from [Link]
Al-Qaradawi, S. Z. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. Retrieved from [Link]
Impurities and Degradation products. @rtMolecule. Retrieved from [Link]
Technical Support Center: Synthesis of Substituted Nitropyrroles
Welcome to the technical support center for the synthesis of substituted nitropyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of substituted nitropyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Nitropyrroles are crucial intermediates in the synthesis of natural products and pharmaceuticals, but their preparation is often fraught with challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of substituted nitropyrroles, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Nitropyrrole
Question: I am attempting to nitrate my substituted pyrrole, but I am getting a very low yield, or in some cases, only recovering starting material or a tar-like substance. What is going wrong?
Answer: This is a frequent challenge in pyrrole chemistry, often stemming from the high reactivity of the pyrrole ring, which can lead to polymerization under harsh acidic conditions.[4][5][6]
Potential Causes and Solutions:
Cause
Explanation
Recommended Solution
Harsh Reaction Conditions
Strong acids like a mixture of sulfuric and nitric acid can protonate the pyrrole ring, leading to acid-catalyzed polymerization and the formation of intractable tars.[4][5]
Use milder nitrating agents. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for many pyrrole nitrations as it avoids strongly acidic conditions.[4][5][6] Other alternatives include nitric acid in trifluoroacetic anhydride or metal nitrates like copper(II) nitrate.[7][8]
Deactivated Pyrrole Ring
If your pyrrole has a strong electron-withdrawing group (EWG) (e.g., -COR, -COOR, -CN), the ring is deactivated towards electrophilic aromatic substitution, making nitration difficult under mild conditions.[9][10]
More forcing conditions may be necessary, but this must be balanced against the risk of decomposition. Consider using a stronger nitrating agent or increasing the reaction temperature cautiously. Alternatively, a multi-step approach where a nitro group is introduced before the EWG might be feasible.
Instability of the Product
The desired nitropyrrole might be forming but is unstable under the reaction or workup conditions. Some nitropyrroles are known to be sensitive to heat or light. For instance, 3-nitropyrrole can dimerize upon heating.
Perform the reaction at a lower temperature and minimize the exposure of the product to heat and light during workup and purification. Consider purification methods that do not require heating, such as flash chromatography at room temperature.
Incorrect Stoichiometry
Using a large excess of the nitrating agent can lead to the formation of di- or poly-nitrated byproducts, reducing the yield of the desired mono-nitrated product.[5]
Carefully control the stoichiometry of the nitrating agent. Start with one equivalent and incrementally increase if the conversion is low.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in nitropyrrole synthesis.
Problem 2: Poor Regioselectivity - Obtaining a Mixture of Isomers
Question: My nitration reaction is producing a mixture of 2-nitro and 3-nitro isomers, and separating them is proving difficult. How can I improve the regioselectivity?
Answer: Regioselectivity in the nitration of pyrroles is a well-documented challenge. Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (alpha) position because the carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 (beta) position.[11][12][13] However, this preference is not always absolute and can be influenced by several factors.
Factors Influencing Regioselectivity and How to Control Them:
Factor
Explanation
Strategy for Control
Steric Hindrance
Bulky substituents at the N-1 position or adjacent C2/C5 positions can sterically hinder the approach of the electrophile to the C2 position, leading to an increased proportion of the C3-nitrated product.
To favor C2 nitration, use a smaller N-protecting group. To favor C3 nitration, you can intentionally introduce a bulky, removable directing group at the N-1 position (e.g., triisopropylsilyl).[5]
Electronic Effects of Substituents
Electron-donating groups (EDGs) at C2 will direct nitration to C4 and C5. Electron-withdrawing groups (EWGs) at C2 will direct incoming electrophiles to the C4 and C5 positions.[9][10] The presence of an EWG at C2 can lead to a mixture of 2,4- and 2,5-dinitropyrroles upon further nitration.[5]
Carefully consider the electronic nature of existing substituents. If you need a specific regioisomer, it may be necessary to introduce the nitro group before other functional groups. For instance, to obtain a 2-acyl-4-nitropyrrole, it is often more effective to nitrate 2-acetylpyrrole rather than attempting to acylate a 3-nitropyrrole.[14]
N-Substitution
Substituting the N-H proton with an alkyl or aryl group can influence the C2/C3 selectivity. For example, nitration of 1-methylpyrrole gives a higher proportion of the 3-nitro isomer compared to pyrrole itself.[5][14]
If C3-nitration is desired, consider using an N-substituted pyrrole. The choice of the N-substituent can be a useful tool to tune the regioselectivity.
Reaction Conditions
The choice of nitrating agent and solvent can also affect the isomer ratio, although this is often less predictable.
Screen different mild nitrating systems. Some radical-based nitration methods have shown different selectivities compared to traditional electrophilic nitrations, with some reports of C3-selective nitration of pyrrole.[15]
Diagram of Regioselectivity Control:
Caption: Factors influencing regioselectivity in pyrrole nitration.
Problem 3: Product Instability and Denitration
Question: I have successfully synthesized my nitropyrrole, but it seems to be decomposing during storage or subsequent reaction steps. I've also observed loss of the nitro group in some cases. What can I do to improve stability?
Answer: Nitropyrroles can indeed be sensitive compounds. The electron-withdrawing nature of the nitro group can make the pyrrole ring susceptible to nucleophilic attack, and the nitro group itself can sometimes act as a leaving group in a process known as denitration.[16][17]
Strategies for Enhancing Stability and Preventing Denitration:
Storage: Store your nitropyrrole compounds in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation. Highly substituted pyrroles are generally more stable than the parent nitropyrroles.[18]
pH Control: Avoid strongly basic or acidic conditions in subsequent reaction steps unless the reaction specifically requires them. The pyrrole ring's stability is pH-dependent.
Protecting Groups: For subsequent transformations, ensure that the pyrrole nitrogen is appropriately protected if it is unsubstituted. An N-H proton is acidic (pKa ≈ 17.5) and can be deprotonated by strong bases, which may lead to undesired side reactions.[19][20]
Preventing Denitration: Denitration can occur under various conditions, including nucleophilic aromatic substitution, reductive conditions, or even photochemically.[17][21] When planning subsequent steps, be mindful of reagents that might promote the loss of the nitro group. For example, strong nucleophiles can displace the nitro group, particularly if it is activated by other substituents.
II. Frequently Asked Questions (FAQs)
Q1: Why can't I use standard H₂SO₄/HNO₃ for nitrating pyrrole?A1: Pyrrole is an electron-rich aromatic heterocycle and is highly activated towards electrophilic aromatic substitution, much more so than benzene.[13][22] The strongly acidic conditions of a sulfuric acid/nitric acid mixture lead to rapid, uncontrolled polymerization of the pyrrole ring, resulting in the formation of black, insoluble tars instead of the desired nitrated product.[4][5][6]
Q2: What is the best N-protecting group to use for the synthesis of nitropyrroles?A2: The choice of N-protecting group is critical and depends on the desired outcome. For palladium-mediated cross-coupling reactions on a 2-nitropyrrole core, electron-rich protecting groups like benzyloxymethyl (BOM) have been shown to be effective where other groups failed.[23] For directing nitration, a bulky group like triisopropylsilyl (TIPS) can be used to favor C3 substitution.[5] The protecting group must also be stable to the nitration conditions and easily removable later in the synthetic sequence.
Q3: Is it possible to achieve dinitration of a pyrrole ring?A3: Yes, dinitration is possible. Nitration of 2-nitropyrrole with nitric acid in acetic anhydride can yield a mixture of 2,4- and 2,5-dinitropyrrole.[5] The first nitro group deactivates the ring, making the second nitration more difficult than the first. The directing effect of the first nitro group favors substitution at the C4 and C5 positions.
Q4: Are there any "green" or more sustainable methods for nitropyrrole synthesis?A4: Research into greener synthetic methods is ongoing. Enzyme-mediated nitration has been explored for various heterocycles, offering advantages like mild reaction conditions and high regioselectivity.[24] Additionally, the use of solid acid catalysts like zeolites is being investigated to improve regioselectivity and reduce waste in aromatic nitrations.[25] The use of ionic liquids as solvents or catalysts is another area of interest for developing more environmentally friendly protocols.[26]
Q5: My substituted nitropyrrole is a natural product. Are there any specific challenges associated with these molecules?A5: Yes, the synthesis of nitropyrrole-containing natural products like the pyrrolomycins or nitropyrrolins presents significant challenges.[1][3] These molecules often contain multiple sensitive functional groups that must be tolerated during the nitration step. Furthermore, achieving the correct regiochemistry of nitration within a complex molecular framework requires robust and selective synthetic methods.[27][28] Total synthesis often relies on carefully planned strategies where the nitropyrrole core is assembled with complete control of regioselectivity.[27]
III. Experimental Protocols
Protocol 1: General Procedure for Nitration of Pyrrole using Acetyl Nitrate
This protocol describes a standard method for the mononitration of pyrrole at the C2 position using mild conditions.
Materials:
Pyrrole
Acetic anhydride (Ac₂O)
Fuming nitric acid (HNO₃)
Diethyl ether
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Preparation of Acetyl Nitrate: In a flask cooled to -10 °C in an ice-salt bath, add acetic anhydride. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C. Stir the resulting solution at this temperature for 15 minutes. This creates the acetyl nitrate reagent in situ.
Nitration Reaction: Dissolve pyrrole in acetic anhydride in a separate flask and cool to -10 °C. To this solution, add the freshly prepared acetyl nitrate solution dropwise, ensuring the temperature does not rise above -5 °C.
Reaction Monitoring: Stir the reaction mixture at low temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel to separate 2-nitropyrrole from the minor 3-nitropyrrole isomer and any unreacted starting material.
Safety Note: Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care in a well-ventilated fume hood. The reaction is exothermic and requires careful temperature control.
Protocol 2: C3-Selective Nitration using a Bulky N-Silyl Protecting Group (Conceptual)
This protocol outlines a strategy to favor C3 nitration by employing a sterically demanding protecting group.
Workflow:
Caption: Synthetic strategy for C3-selective nitration of pyrrole.
Procedure Outline:
N-Silylation: Protect the pyrrole nitrogen with a bulky silyl group, such as triisopropylsilyl chloride (TIPS-Cl), using a suitable base like imidazole or a strong base like n-butyllithium followed by the silyl chloride.
Nitration: Subject the N-TIPS-pyrrole to mild nitration conditions (e.g., acetyl nitrate at low temperature). The bulky TIPS group will sterically hinder attack at the C2 and C5 positions, leading to a higher proportion of the C3-nitrated product.
Deprotection: After purification of the desired C3-nitrated isomer, remove the TIPS group using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 3-nitropyrrole.
IV. References
Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(15), 3747-3763. [Link]
Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. [Link]
Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(15), 3747-3763. [Link]
JETIR. (2023). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR, 10(7). [Link]
ResearchGate. (n.d.). Direct nitration of five membered heterocycles. [Link]
StudySmarter. (n.d.). Pyrrole undergoes electrophilic aromatic substitution preferentially at the 2 position as... [Link]
Ding, X.-B., Brimble, M. A., & Furkert, D. P. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters, 19(19), 5418–5421. [Link]
Ding, X.-B., Brimble, M. A., & Furkert, D. P. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters, 19(19), 5418–5421. [Link]
La Salle University. (n.d.). Substituent Effects. [Link]
Li, Y., et al. (2020). Radical-induced denitration of N-(p-nitrophenyl)propiolamides coupled with dearomatization: access to phosphonylated/trifluoromethylated azaspiro[4.5]-trienones. Chemical Communications, 56(80), 12016-12019. [Link]
Al-Mawla, L. A., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(24), 5963. [Link]
Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. [Link]
Ding, X.-B., Brimble, M. A., & Furkert, D. P. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(20), 12460–12470. [Link]
Wang, C., et al. (2020). Transition-metal-free photochemical reductive denitration of nitroarenes. Chemical Communications, 56(4), 599-602. [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
LibreTexts Chemistry. (2021, December 27). 11.7: Heterocyclic Amines. [Link]
MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 585. [Link]
ResearchGate. (n.d.). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. [Link]
ResearchGate. (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access. [Link]
ResearchGate. (n.d.). C3 selective nitration of pyrrole. [Link]
Anderson, H. J. (1957). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 35(1), 21-29. [Link]
The Journal of Organic Chemistry. (2023). Nitration of Pyrrolo[2,1-a]isoquinolines. [Link]
PubMed. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. [Link]
Organic Letters. (2018). Direct Synthesis of Chiral Porphyrin Macrocyclic Receptors via Regioselective Nitration. [Link]
PubMed. (1995). Formation and Stability of Pyrrole Adducts in the Reaction of Levuglandin E2 With Proteins. [Link]
ResearchGate. (n.d.). The Synthesis of Pyrroles from Nitroolefins. [Link]
Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
PubMed. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. [Link]
Technical Guide: Optimization & Troubleshooting for 4-Nitropyrrole-2-carboxylic Acid
Introduction 4-Nitropyrrole-2-carboxylic acid (CAS: 5930-93-8) is a critical heterocyclic building block used in the synthesis of antiviral agents, DNA-binding polyamides (e.g., netropsin analogs), and complex natural pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Nitropyrrole-2-carboxylic acid (CAS: 5930-93-8) is a critical heterocyclic building block used in the synthesis of antiviral agents, DNA-binding polyamides (e.g., netropsin analogs), and complex natural products.[1][2][3] Its reactivity is dominated by two opposing electronic factors: the electron-rich pyrrole ring and the strongly electron-withdrawing nitro group. This duality creates specific challenges in regioselectivity, solubility (hydrate formation), and thermal stability (decarboxylation).
This guide addresses the most frequent technical hurdles encountered by researchers, synthesizing field-proven protocols with mechanistic insights.
Module 1: Handling & Solubility (The Hydrate Factor)
Q: My calculated yields are consistently consistently >100% or my stoichiometry seems off in downstream reactions. What is happening?A: You are likely failing to account for the variable water content.
Commercially available 4-nitropyrrole-2-carboxylic acid is almost exclusively supplied as a hydrate (often labeled as xH₂O). The pyrrole NH and carboxylic acid moieties form strong hydrogen bond networks with water, making the lattice highly hygroscopic.
Impact: Using the anhydrous molecular weight (156.10 g/mol ) without correction can lead to a 10–15% stoichiometric error (excess of coupling partner), potentially causing side reactions or difficult purifications.
Solution: Always determine water content via Karl Fischer titration or TGA (Thermogravimetric Analysis) before critical steps. If these are unavailable, assume ~10-12% water by weight for rough calculations.
Q: How do I dry the material effectively? I am afraid of thermal decomposition.A: Thermal sensitivity is a valid concern (see Module 4).
Protocol: Dry the material in a vacuum oven at 40–50°C over P₂O₅ or silica gel for 12–24 hours.
Warning: Do not exceed 80°C during drying. The combination of vacuum and heat can accelerate decarboxylation, especially if trace acids are present.
Q: What are the best solvent systems? It crashes out of DCM.A: The nitro group and carboxylic acid make the compound highly polar.
Good Solvents: Methanol, Ethanol, DMSO, DMF, DMAc.
Tip: For amide couplings, if DCM is required for the amine partner, use a DMF/DCM co-solvent mixture (1:4 ratio) to maintain solubility.
Module 2: Synthesis & Regioselectivity (The Upstream)
Q: I am synthesizing this from pyrrole-2-carboxylic acid, but I see two spots on TLC. Which is which?A: Nitration of pyrrole-2-carboxylic acid is an electrophilic aromatic substitution that typically yields a mixture of 4-nitro (major) and 5-nitro (minor) isomers.
Mechanism: The carboxylic acid at C2 directs the incoming electrophile (
) to the meta-like positions (C4 and C5). Steric hindrance and electronic effects slightly favor C4, but the selectivity is rarely perfect (often ~3:1 to 4:1).
Identification: The 4-nitro isomer is generally more polar and has a higher melting point. In ¹H NMR, the coupling constants (
) between the pyrrole protons differ:
4-Nitro:
is typically ~1.5–2.0 Hz (meta-coupling).
5-Nitro:
is typically ~4.0–4.5 Hz (ortho-coupling).
Q: How can I optimize the reaction to favor the 4-nitro isomer?A: Temperature control and reagent choice are critical.
Reagent: Use Acetyl Nitrate (generated in situ from fuming HNO₃ and Acetic Anhydride). This provides a "milder" nitrating agent compared to mixed acids (
), reducing polymer formation.
Temperature: Maintain the reaction between -10°C and 0°C . Higher temperatures (>20°C) increase the formation of the 5-nitro isomer and over-nitrated byproducts.
Visualization: Synthesis & Purification Workflow
Caption: Optimized workflow for the synthesis and purification of 4-nitropyrrole-2-carboxylic acid, highlighting the critical branching point for isomer separation.
Module 3: Amide Coupling (The Reactivity)
Q: My amide coupling yields are low (<40%). Is the nitro group deactivating the acid?A: Paradoxically, the nitro group activates the carbonyl (making it more electrophilic) but deactivates the pyrrole ring. The real culprit is often the pyrrole NH .
The Problem: The electron-withdrawing nitro group significantly increases the acidity of the pyrrole NH (pKa drops from ~17 to ~10–12). Standard bases (TEA, DIPEA) can deprotonate this NH, creating a nucleophilic anion that may compete for the activated ester or form unreactive salts.
Troubleshooting Protocol:
Base Choice: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). Avoid TEA if possible.
Stoichiometry: Ensure you use at least 2.5–3.0 equivalents of base to cover the carboxylic acid and the acidic pyrrole NH.
Coupling Reagent: Switch to HATU or PyBOP . These are more robust for electron-deficient acids than EDC/HOBt.
Pre-activation: Allow the acid, HATU, and base to stir for 5–10 minutes before adding the amine partner.
Q: Do I need to protect the pyrrole nitrogen?A: For simple couplings, no. However, if the reaction is sluggish or yields are stubborn, protecting the nitrogen is the "nuclear option" that usually works.
Recommended Group:SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl).
Benefit: Protection removes the acidic proton, prevents side reactions, and improves solubility in organic solvents like DCM.
Visualization: Coupling Troubleshooting Tree
Caption: Decision tree for troubleshooting amide coupling failures, prioritizing solubility and stoichiometry adjustments before protection strategies.
Module 4: Stability & Decarboxylation[3]
Q: I heated the reaction to 120°C to push it to completion, but the product disappeared. Why?A: You likely triggered decarboxylation .
Pyrrole-2-carboxylic acids are inherently prone to thermal decarboxylation. The presence of the 4-nitro group stabilizes the intermediate anion, potentially lowering the activation energy for this process compared to the unsubstituted parent.
Danger Zone: Temperatures >100°C in polar aprotic solvents (DMF, DMSO) are high-risk.
Catalysts: Trace acids or metal ions (often found in unpurified reagents) can catalyze this decomposition.
Q: What is the safe operating window?A:
Reaction Temp: Keep reactions below 80°C . If higher temps are needed, use a sealed tube and monitor closely.
Workup: Avoid acidic workups at elevated temperatures. Acidify the crude mixture only when cold (0°C).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7016560, 4-nitro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
Schmidt, J., & Stark, C. B. W. (2014).[4] Synthetic endeavors toward 2-nitro-4-alkylpyrroles...[4]. Journal of Organic Chemistry, 79(5), 1920–1928. Retrieved from [Link]
side reactions in the functionalization of 4-Nitropyrrole-2-carboxylic acid hydrate
This technical guide addresses the specific challenges associated with the functionalization of 4-Nitropyrrole-2-carboxylic acid (and its hydrate) . It is designed for researchers requiring high-fidelity protocols for dr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific challenges associated with the functionalization of 4-Nitropyrrole-2-carboxylic acid (and its hydrate) . It is designed for researchers requiring high-fidelity protocols for drug discovery and heterocyclic synthesis.
Product Focus: 4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 5930-93-8 / 3530-83-8 for hydrate)
Application: Synthesis of DNA-binding polyamides (e.g., distamycin/netropsin analogues), antiviral agents, and heterocyclic building blocks.
Part 1: Critical Handling & Stoichiometry (The "Hydrate" Factor)
Q: I am observing inconsistent yields and "wet" crude products during amide coupling. Could the starting material be the cause?
A: Yes. The commercial supply of this compound is often the hydrate form (typically hemi- or monohydrate), even if labeled simply as the acid.
The Problem: Standard peptide coupling reagents (EDC, DCC, HATU) are moisture-sensitive. The crystal water in the hydrate hydrolyzes the activated ester (e.g., O-acylisourea) back to the carboxylic acid, consuming the coupling reagent and stalling the reaction.
The Fix:
Azeotropic Drying: Before reaction, suspend the starting material in Toluene (or Benzene) and reflux with a Dean-Stark trap, or simply evaporate from Toluene 2–3 times on a rotavap.
Stoichiometry Adjustment: If you cannot dry it, assume a water content of ~10–12% by weight. Increase the equivalents of your coupling reagent (EDC/HATU) by 1.5x to scavenge the water, though this may generate excess urea byproducts.
Part 2: Module 1 — Amide Coupling (C2 Functionalization)
Q: My coupling reaction with anilines using EDC/HOBt is extremely sluggish. Is the nitro group interfering?
A: Indirectly, yes. The 4-nitro group is strongly electron-withdrawing, which actually increases the acidity of the carboxylic acid (making it easier to deprotonate) but renders the molecule less soluble in non-polar solvents. The issue is likely the nucleophile , not the acid.
Mechanism: If you are coupling to an electron-deficient amine (like another nitropyrrole amine for polyamide synthesis), the amine is the bottleneck.
Troubleshooting Protocol:
Switch Reagents: Move from carbodiimides (EDC) to acid chlorides. Convert 4-nitropyrrole-2-carboxylic acid to its acid chloride using Thionyl Chloride (SOCl₂) .
Note: The nitro group stabilizes the ring against the polymerization often seen with electron-rich pyrroles during acid chloride formation.
The "Pre-Activation" Trick: If using HATU/HBTU, pre-activate the acid with the base (DIPEA) for 5–10 minutes before adding the amine. This ensures the active ester is fully formed.
Q: I see a side product with roughly double the molecular weight. Is this a dimer?
A: Yes, this is likely the Self-Acylation Dimer .
Cause: The pyrrole nitrogen (N1) is weakly nucleophilic. Under high-concentration conditions with strong activation (e.g., acid chloride or mixed anhydride), the activated carboxylate of one molecule can attack the N1 of another.
Prevention:
Dilution: Run the reaction at lower concentration (<0.1 M).
N-Protection: If dimerization persists, protect the N1 position with a bulky group (e.g., Boc or SEM) before coupling. However, the 4-nitro group usually deactivates N1 enough to make this rare unless forcing conditions are used.
Part 3: Module 2 — N-Alkylation & Regioselectivity[1]
Q: When I try to alkylate the pyrrole nitrogen (N1), I get a mixture of products. Is O-alkylation occurring?
A: Yes, O-alkylation (ester formation) is a competitive side reaction because you have an ambident nucleophile (Pyrrole-N vs. Carboxylate-O).
The Causality: The carboxylic acid proton is more acidic (pKa ~3–4) than the pyrrole NH (pKa ~10–11, lowered by the nitro group). If you use a mild base (e.g., K₂CO₃), you generate the carboxylate, leading to esters.
Protocol for Selective N-Alkylation:
Esterify First: It is standard practice to protect the carboxylic acid as a methyl/ethyl ester before attempting N-alkylation.
Strong Base: Use NaH in DMF/THF. The nitro group stabilizes the pyrrolyl anion.
Hard vs. Soft: If you must alkylate the acid directly, use "soft" electrophiles and bases that favor N-attack, but this is chemically risky. Recommendation: Always esterify C2 before alkylating N1.
Part 4: Module 3 — Nitro Reduction (C4 Transformation)
Q: During hydrogenation (Pd/C, H₂) to the amine, the solution turns dark and I lose the product. What is happening?
A: The resulting 4-aminopyrrole is extremely unstable and oxidation-prone.
The Chemistry: Electron-rich amino-pyrroles oxidize rapidly in air to form dark polypyrrole-like tars.
The Fix:
In-Situ Trapping: Do not isolate the free amine. Perform the reduction in the presence of the acylating agent (e.g., an acid anhydride or acid chloride) to immediately trap the amine as a stable amide.
Alternative Reductant: Use Fe/Acetic Acid or SnCl₂ . These conditions often allow for cleaner isolation of the ammonium salt, which is more stable than the free base.
Part 5: Module 4 — Decarboxylation Risks
Q: I attempted a thermal reaction at 150°C, and the carboxylic acid disappeared. Did it decompose?
A: It likely decarboxylated .
Mechanism: Pyrrole-2-carboxylic acids are prone to thermal decarboxylation. While the 4-nitro group provides some electronic stabilization compared to unsubstituted pyrrole, temperatures above 140–150°C (especially in high-boiling solvents like DMSO or DMF) can trigger loss of CO₂ to yield 3-nitropyrrole.
Prevention: Keep reaction temperatures below 120°C. If high temperature is required for a subsequent step, ensure the amide bond is formed first, as the amide is thermally stable against decarboxylation.
Visual Troubleshooting Guide
Diagram 1: Reaction Landscape & Side Pathways
This diagram maps the intended pathways versus the critical side reactions (red) discussed above.
Caption: Reaction map showing critical checkpoints. Red nodes indicate failure modes caused by water, heat, or air oxidation.
Diagram 2: Amide Coupling Troubleshooting Logic
Caption: Logic flow for diagnosing low yields. The hydrate issue is the first and most common failure point.
Summary Data: Reactivity Profile
Functionalization
Key Reagent
Critical Risk
Preventive Measure
Amide Coupling
EDC/HOBt or SOCl₂
Hydrolysis by hydrate water
Azeotropic drying of starting material.
N-Alkylation
NaH / Alkyl Halide
O-Alkylation (Esterification)
Convert COOH to Ester before alkylating N.
Nitro Reduction
H₂/Pd-C or Fe/AcOH
Polymerization of free amine
Trap amine in situ (e.g., immediate acylation).
Thermal Steps
Heat (>100°C)
Decarboxylation
Keep T < 120°C; form amide bond first.
References
Behr, J. B., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]
Troubleshooting
stability issues of 4-Nitropyrrole-2-carboxylic acid hydrate in solution
Technical Support Center: Stability & Handling of 4-Nitropyrrole-2-carboxylic Acid Introduction: The Stability Paradox Welcome to the technical guide for 4-Nitropyrrole-2-carboxylic acid (4-NPCA) . If you are working wit...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 4-Nitropyrrole-2-carboxylic Acid
Introduction: The Stability Paradox
Welcome to the technical guide for 4-Nitropyrrole-2-carboxylic acid (4-NPCA) . If you are working with this compound, you are likely using it as a building block for pyrrole-based pharmacophores or agrochemicals.[1]
Users often underestimate this molecule because they assume the electron-withdrawing nitro group (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) confers absolute stability. While the nitro group does stabilize the pyrrole ring against oxidative polymerization (a common plague of electron-rich pyrroles), it introduces specific vulnerabilities regarding acidity, decarboxylation, and hydration stoichiometry .
This guide addresses the three most common support tickets we receive:
"My product disappeared during heating." (Decarboxylation)
"My yield calculations are consistently off." (The Hydrate Factor)
"The compound precipitated in my buffer." (pKa & Solubility)
Module 1: The Decarboxylation Danger Zone
The Issue:
You heated the reaction mixture (usually >60°C) or performed an acidic workup, and the carboxylate peak vanished from your LC-MS, replaced by a smaller mass (M-44).
The Science:
Pyrrole-2-carboxylic acids are inherently prone to thermal decarboxylation .[1] While the 4-nitro group deactivates the ring (making it more stable than unsubstituted pyrrole-2-carboxylic acid), the risk remains high in acidic media.[1]
Mechanism:
The reaction is acid-catalyzed.[1][2] A proton attacks the pyrrole ring (typically at C2 or C5), disrupting aromaticity and creating a transient intermediate that expels
to regain aromatic stability.
DOT Diagram: Decarboxylation Pathway
Caption: Acid-catalyzed decarboxylation mechanism. The presence of H+ facilitates ring protonation, leading to the irreversible loss of carbon dioxide.
Troubleshooting Protocol:
Symptom
Root Cause
Corrective Action
Loss of Carboxyl Group
Thermal Stress: Reaction temp > 80°C.
Lower Temp: Keep reactions < 60°C. Use Lewis acids instead of Brønsted acids if catalysis is needed.[1]
Buffer Workup: Avoid strong mineral acids (HCl). Quench reactions with mild buffers (pH 4–5).
New Peak (M-44)
Formation of 3-nitropyrrole.
Purification: 3-nitropyrrole is less polar.[1] Isolate via flash chromatography (Hex/EtOAc) if recovery is needed.[1]
Module 2: The "Hydrate" Variable (Stoichiometry)
The Issue:
"I weighed the correct amount based on the molecular weight of the hydrate, but my reaction yield indicates I used an excess/deficiency of starting material."
The Science:
Many suppliers label this compound as a "hydrate" (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
), but the water content is often non-stoichiometric (it does not form a perfect crystal lattice with fixed water). It is essentially "wet" solid. The water content can vary from batch to batch (1% to 15%) depending on the manufacturer's drying process.
The Solution: Quantitative NMR (qNMR)
Do not trust the label "Monohydrate" or "Hydrate" blindly for precise stoichiometry.
Protocol: Water Content Correction
Dissolve: 10 mg of sample in DMSO-
.
Analyze: Run a standard ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-NMR.
Integrate: Compare the integral of the aromatic pyrrole protons (approx. 7.0–8.0 ppm) to the water peak (variable shift in DMSO, usually ~3.3 ppm, but confirm with
shake if unsure).
Calculate: Determine the actual wt% of water.
Adjust:
Module 3: Solubility & pH Sensitivity
The Issue:
"The compound dissolves in DMSO but precipitates when I add it to my aqueous buffer (pH 2 or pH 7)."
The Science:
pKa Effect: The calculated pKa of 4-nitropyrrole-2-carboxylic acid is approximately 3.4 .[1]
pH < 3.4: The molecule is protonated (neutral charge).[3] Solubility in water is low .
pH > 4.5: The molecule is deprotonated (anionic carboxylate). Solubility in water is high .
The Nitro Effect: The nitro group pulls electron density, making the carboxylic acid more acidic than unsubstituted pyrrole-2-carboxylic acid (pKa ~4.5).[1]
Solubility Troubleshooting Table:
Solvent / Condition
Solubility Status
Recommendation
Water (pH 7.4)
Soluble
Forms the carboxylate salt.[1] Stable for biological assays.[1]
Water (pH 2.0)
Insoluble (Precipitates)
Do not use acidic mobile phases (0.1% TFA) at high concentrations (>10mM).[1]
Good for transfers, but avoid heating (esterification risk).[1]
Module 4: Storage & Photostability
The Issue:
"The white powder has turned yellow/brown over time."
The Science:
Nitro-pyrroles are photosensitive.[1] Upon exposure to UV/visible light, they undergo slow photo-oxidation or radical formation, leading to "browning."[1] While the bulk purity might still be >95%, the colored impurities can interfere with optical assays.
Storage Protocol:
Temperature: Store at +2°C to +8°C (short term) or -20°C (long term).
Container: Amber glass vials are mandatory.
Atmosphere: Hygroscopic. Store under Argon or Nitrogen if possible to prevent water uptake (which exacerbates the "Hydrate" calculation issue).
Summary: Workflow Decision Tree
Use this flow to determine the cause of your instability.
Caption: Diagnostic flowchart for resolving stability and handling issues with 4-NPCA.
Canadian Science Publishing. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid.[1] Can.[1] J. Chem. 49, 1032 (1971).[1][3] Retrieved from .[1]
PubChem. Compound Summary: 4-Nitropyrrole-2-carboxylic acid (Acidity and Physical Properties).[1][4] Retrieved from .[1]
Sigma-Aldrich. Safety Data Sheet (SDS) & Stability Data.[1] Retrieved from .[1]
Technical Support Center: A Guide to Scaling Up Reactions with 4-Nitropyrrole-2-carboxylic Acid Hydrate
Welcome to the technical support center for 4-Nitropyrrole-2-carboxylic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Nitropyrrole-2-carboxylic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the challenges of scaling up reactions involving this versatile building block. As a key intermediate in the synthesis of various nitrogen-containing heterocycles for pharmaceuticals and agrochemicals, understanding its behavior at a larger scale is crucial for efficient and safe process development.[1]
This guide moves beyond theoretical knowledge to offer practical, field-proven insights into reaction optimization, troubleshooting, and safety considerations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when transitioning from bench-scale to larger-scale production with 4-Nitropyrrole-2-carboxylic acid hydrate.
Q1: What are the primary safety concerns when scaling up reactions with 4-Nitropyrrole-2-carboxylic acid hydrate?
A1: The primary safety concerns are twofold: the inherent hazards of the nitropyrrole moiety and the general challenges of process scale-up.
Thermal Stability: Nitro-aromatic compounds can be energetic and may decompose exothermically at elevated temperatures. It is crucial to determine the thermal stability of 4-Nitropyrrole-2-carboxylic acid hydrate and its reaction mixtures using techniques like Differential Scanning Calorimetry (DSC) or Thermal Gravimetric Analysis (TGA) before proceeding to a larger scale.
Exothermic Reactions: Reactions involving nitrated compounds, such as reductions of the nitro group or certain coupling reactions, can be highly exothermic.[2] Failure to control the reaction temperature can lead to a runaway reaction, a dangerous situation where the reaction rate and heat generation increase uncontrollably.[3][4]
Handling and Personal Protective Equipment (PPE): As with any chemical, proper handling procedures are essential. This includes working in a well-ventilated area, avoiding dust generation, and using appropriate PPE such as gloves, safety glasses, and a lab coat.
Q2: How does the "hydrate" component of 4-Nitropyrrole-2-carboxylic acid hydrate affect scale-up?
A2: The presence of water of hydration can have several implications for scale-up:
Stoichiometry: The exact water content can vary, which affects the molecular weight. It is crucial to determine the water content (e.g., by Karl Fischer titration) to ensure accurate stoichiometry when charging reactants. Some suppliers may have removed the term "hydrate" to avoid confusion, treating the moisture as an impurity.[5]
Solubility: The hydrate form can have different solubility profiles compared to the anhydrous form. This can impact solvent selection for the reaction and for crystallization.
Reaction Kinetics: The presence of water can influence the kinetics of certain reactions, for example, by competing with other nucleophiles or affecting catalyst activity.
Q3: What are the key considerations for choosing a solvent for a scaled-up reaction?
A3: Solvent selection is critical for a successful and scalable process. Key factors include:
Solubility: The starting material, intermediates, and final product should have appropriate solubility in the chosen solvent system to ensure a homogeneous reaction and efficient crystallization. Preliminary solubility studies at different temperatures are highly recommended.
Boiling Point: The boiling point should be suitable for the desired reaction temperature and allow for efficient removal during work-up without requiring extreme conditions that could degrade the product.
Safety and Environmental Impact: The solvent should have a good safety profile (e.g., high flash point, low toxicity) and be environmentally benign if possible.
Compatibility: The solvent must be inert to the reaction conditions and not participate in side reactions.
Q4: My amide coupling reaction with 4-Nitropyrrole-2-carboxylic acid is sluggish on a larger scale. What are the potential causes and solutions?
A4: Sluggish amide coupling reactions during scale-up can be due to several factors:
Mixing Efficiency: Inadequate mixing in a larger reactor can lead to localized concentration gradients and slower reaction rates. Ensure the reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.
Temperature Control: Poor heat transfer on a larger scale can result in lower-than-expected reaction temperatures, slowing down the reaction. Monitor the internal reaction temperature closely and adjust the heating system accordingly.
Reagent Purity: The purity of the coupling agents (e.g., HATU, HBTU) and the amine can significantly impact the reaction rate. Ensure all reagents are of high quality and anhydrous, as moisture can deactivate many coupling reagents.[6]
Order of Addition: The order in which reagents are added can be critical. Often, pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve the reaction efficiency.[6]
Part 2: Troubleshooting Guide
This table provides a structured approach to identifying and resolving common issues during the scale-up of reactions involving 4-Nitropyrrole-2-carboxylic acid hydrate.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Yield
1. Incomplete reaction due to poor mixing or temperature control.2. Side reactions due to localized overheating.3. Degradation of starting material or product.
1. Improve agitation and monitor internal temperature.2. Control the rate of addition of exothermic reagents.3. Perform stability studies on starting materials and products at the reaction temperature.
Impurity Profile Changes on Scale-Up
1. Different reaction kinetics at a larger scale leading to the formation of new byproducts.2. Inefficient heat transfer causing localized "hot spots" and thermal degradation.3. Longer reaction times allowing for the formation of secondary products.
1. Optimize reaction parameters (temperature, concentration, addition rate) at the target scale.2. Ensure efficient cooling and agitation.3. Monitor reaction progress by HPLC to determine the optimal reaction time.
Difficult Product Isolation/Crystallization
1. Poor choice of crystallization solvent.2. Supersaturation is too high, leading to the formation of fine particles that are difficult to filter.3. Presence of impurities that inhibit crystallization or affect crystal habit.
1. Conduct a thorough solvent screen to identify a suitable anti-solvent system.2. Control the rate of cooling and/or anti-solvent addition.3. Improve the purity of the crude product before crystallization.
Exotherm and Runaway Reaction
1. Too rapid addition of a reactive reagent (e.g., nitrating agent, reducing agent).2. Inadequate cooling capacity for the scale of the reaction.3. Accumulation of unreacted starting material followed by a sudden, rapid reaction.
1. Add the reactive reagent slowly and monitor the internal temperature closely.2. Ensure the cooling system is appropriately sized for the reaction vessel and the expected heat evolution.3. Ensure good mixing to prevent localized accumulation of reactants.[3][4]
Filtration and Drying Issues
1. Small particle size of the crystalline product leading to slow filtration.2. Product is hygroscopic or solvated, leading to difficulties in drying.3. Formation of a dense, impermeable filter cake.
1. Optimize crystallization conditions to obtain larger, more uniform crystals.2. Use appropriate drying techniques (e.g., vacuum oven, nitrogen stream) and monitor for residual solvent.3. Consider using a filter aid or adjusting the filtration pressure.
Part 3: Experimental Protocol - Scaled-Up Amide Coupling
This section provides a detailed, step-by-step methodology for a common amide coupling reaction, highlighting critical considerations for scaling up.
Reaction: Synthesis of N-benzyl-4-nitropyrrole-2-carboxamide
Reactor Setup: Equip a 500 mL jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.
Inert Atmosphere: Purge the reactor with nitrogen for at least 15 minutes to ensure an inert atmosphere.
Reagent Charging: To the reactor, add 4-Nitropyrrole-2-carboxylic acid hydrate (10.0 g, 0.0574 mol) and HATU (23.9 g, 0.0631 mol).
Solvent Addition: Add anhydrous dichloromethane (200 mL) to the reactor.
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (20.0 mL, 0.1148 mol) to the stirred suspension over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.
Activation: Stir the mixture at 0-5 °C for 30 minutes to allow for the activation of the carboxylic acid.
Amine Addition: Slowly add benzylamine (6.5 mL, 0.0603 mol) to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 10 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
Work-up:
Quench the reaction by adding 100 mL of 1 M HCl (aq).
Separate the organic layer.
Wash the organic layer with 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Part 4: Visualizations
Diagram 1: Key Decision Points in Scaling Up Amide Coupling
Caption: Decision workflow for scaling up amide coupling reactions.
Diagram 2: Troubleshooting Workflow for Poor Yield in Scale-Up
Caption: Troubleshooting guide for addressing poor yield during scale-up.
References
Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. [Link]
Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]
Canadian Science Publishing. (n.d.). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. [Link]
National Center for Biotechnology Information. (n.d.). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC. [Link]
Unipd. (n.d.). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. [Link]
Pharmaceutical Technology. (2020). Considering Continuous Filtration and Drying. [Link]
National Center for Biotechnology Information. (2020). A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients - PubMed. [Link]
ResearchGate. (n.d.). General structure of 2-nitropyrrole derivatives synthesized.. [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
ResearchGate. (n.d.). Inverconversion of Nitriles, Carboxylic Acids, and Derivatives. [Link]
National Center for Biotechnology Information. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed. [Link]
National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Technical Support Center: Coupling Protocols for 4-Nitropyrrole-2-carboxylic Acid Hydrate
The following technical guide is structured as a specialized support center resource for researchers working with 4-Nitropyrrole-2-carboxylic acid hydrate . It prioritizes experimental autonomy, troubleshooting logic, an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers working with 4-Nitropyrrole-2-carboxylic acid hydrate . It prioritizes experimental autonomy, troubleshooting logic, and verifiable scientific protocols.
Product: 4-Nitropyrrole-2-carboxylic acid hydrate
CAS: 5930-93-8
Application Focus: Amide Bond Formation & Cross-Coupling Strategies
Support Level: Senior Application Scientist
Executive Summary & Molecule Analysis
The Challenge:
4-Nitropyrrole-2-carboxylic acid presents a unique "push-pull" electronic challenge. The 4-nitro group is strongly electron-withdrawing, which deactivates the pyrrole ring but increases the acidity of the carboxylic acid (pKa ~3.4) and the pyrrole N-H.[1][2][3] The hydrate form introduces water, a critical poison for standard electrophilic activating agents (e.g., acid chlorides, carbodiimides).
The Solution:
Successful coupling requires a "Dry & Activate" strategy. You must manage the water content before activation or select water-tolerant reagents. The choice of catalyst/additive (e.g., DMAP, HOBt, HOAt) is dictated by the nucleophile's reactivity and the steric environment.
Interactive Troubleshooting Guide (FAQ)
Q1: My reaction stalls with low conversion using standard EDC/HOBt. Why?
Diagnosis: This is likely a Water Interference or Electronic Deactivation issue.
Hydrate Interference: The "hydrate" water hydrolyzes the activated O-acylisourea intermediate back to the acid, consuming your EDC.
Fix: Dry the starting material (see Protocol A) or increase EDC loading to 2.5 equiv.
Nucleophile Mismatch: If your amine is electron-deficient (e.g., an aniline), the activated ester formed by HOBt may not be electrophilic enough.
Fix: Switch to HATU/HOAt . The 7-azabenzotriazole (HOAt) creates a more reactive ester than HOBt due to the pyridine nitrogen's neighboring group effect [1].
Q2: Do I need to protect the Pyrrole Nitrogen (N-H)?
Technical Insight: Generally, No .
The 4-nitro group significantly reduces the nucleophilicity of the pyrrole nitrogen. Unlike electron-rich pyrroles, 4-nitropyrrole is unlikely to undergo N-acylation (dimerization) or N-alkylation under standard mild coupling conditions (DIPEA/DMF) [2].
Exception: If you use strong bases (NaH, KOH) or highly reactive electrophiles (e.g., acid chlorides) at high temperatures, N-protection (e.g., Boc, SEM) is recommended to prevent side reactions.
Q3: Which solvent system is best?
Recommendation:DMF (N,N-Dimethylformamide) or NMP .
4-Nitropyrrole-2-carboxylic acid has poor solubility in DCM or Toluene due to the polar nitro group and hydrogen-bonding network. DMF ensures homogeneity, which is critical for reaction kinetics.
Catalyst & Reagent Selection Matrix
Use this table to select the optimal system based on your specific coupling partner.
Coupling Scenario
Recommended Reagent
Catalyst / Additive
Base
Key Advantage
Standard Primary Amines
EDC·HCl
HOBt (1.0 eq)
DIPEA
Cost-effective; HOBt prevents racemization (less relevant here but good practice).
Sterically Hindered / Aniline
HATU
HOAt (included in HATU)
DIPEA
High reactivity; HOAt speeds up coupling via the "pyridine effect" [3].
Large Scale (>10g)
SOCl₂ (Thionyl Chloride)
DMF (Cat. 1-5 mol%)
Et₃N
Generates Acid Chloride; cheapest method but requires strictly anhydrous conditions.
Water-Sensitive / Mild
T3P (Propylphosphonic anhydride)
Pyridine (solvent/base)
Pyridine
T3P drives equilibrium by forming water-soluble byproducts; very mild.
Decision Logic & Mechanism (Visualized)
The following diagram illustrates the decision pathway for reagent selection and the mechanism of activation.
Caption: Decision tree for selecting the optimal coupling protocol based on water content and amine reactivity.
Detailed Experimental Protocols
Protocol A: Pre-Drying the Hydrate (Mandatory for Acid Chlorides)
Before using SOCl₂ or sensitive reagents, remove the crystal water.
Dissolve 4-Nitropyrrole-2-carboxylic acid hydrate in Toluene (10 mL/g).
Reflux with a Dean-Stark trap for 2-4 hours until no more water collects.
Concentrate in vacuo. The solid is now anhydrous and ready for activation.
Alternative: Dry in a vacuum oven at 50°C over P₂O₅ for 12 hours.
Base Addition: Add DIPEA (3.0 equiv, 0.52 mL). Stir for 5 mins.
Note: The solution may turn yellow/orange due to deprotonation.
Activation: Add HATU (1.1 equiv, 418 mg) in one portion. Stir for 10-15 mins at Room Temp (RT).
Coupling: Add the Amine (1.1 equiv).
Reaction: Stir at RT for 2-12 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA/HATU byproducts), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.
Protocol C: Acid Chloride Method (Scale-Up)
Cost-effective but requires strict moisture control.
Suspend dried acid (Protocol A) in dry DCM (or Toluene).
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
Add DMF (catalytic, 2-3 drops). Gas evolution (CO/CO₂) will occur.
Stir at RT for 2 hours until the solution becomes clear (indicates Acid Chloride formation).
Concentrate to dryness to remove excess oxalyl chloride.
Redissolve in DCM and add to a solution of Amine + Et₃N (2.0 equiv) at 0°C.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Umehara, A., et al. (2023).[4] Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.[4][5] ChemCatChem. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Basavaraj, P., et al. (2014).[2] Synthesis of novel 4-nitropyrrole-based semicarbazide... Bioorganic & Medicinal Chemistry Letters, 24(14), 3079-3083.[2] Link
Panda, S.S., et al. (2020).[3] Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). Link
4-Nitropyrrole-2-carboxylic acid (CAS: 5930-93-8) is a critical pharmacophore scaffold, particularly in the synthesis of DNA-binding polyamides (e.g., netropsin analogs) and antimicrobial agents.[1][2] In drug development, the regiochemistry of the nitro group is paramount; however, the nitration of pyrrole-2-carboxylic acid often yields a mixture of 4-nitro and 5-nitro isomers.[1][2]
This guide provides a definitive technical comparison of the 4-Nitropyrrole-2-carboxylic acid hydrate 1H NMR profile against its primary isomer and derivatives.[1][2] Unlike standard spectral lists, this analysis focuses on causality —explaining why signals appear where they do and how to use specific coupling constants (
) to validate regiochemical purity without needing X-ray crystallography.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate hydration assessment, the following protocol is recommended. This workflow is designed to prevent common artifacts such as peak broadening or solvent exchange errors.[1]
Materials & Parameters
Analyte: 4-Nitropyrrole-2-carboxylic acid hydrate (typically ~10-12% water content by weight).[1][2]
Primary Solvent: DMSO-d6 (99.9% D).[1][2] Rationale: Solubilizes the polar acid/nitro groups and slows proton exchange, allowing observation of labile NH and COOH protons.[1][2]
Secondary Solvent (Validation): Methanol-d4 (MeOD). Rationale: Confirms labile protons via deuterium exchange (disappearance of signals).[1][2][3]
Instrument: 400 MHz or higher (600 MHz recommended for resolving tight aromatic couplings).
Step-by-Step Methodology
Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6. Vortex for 30 seconds.[1]
Critical Check: Ensure the solution is clear. Turbidity indicates saturation or inorganic salts.[1]
Acquisition:
Pulse Angle: 30° (to prevent saturation of the water signal).[1]
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the aromatic protons vs. the water peak).
Carboxylic acid.[1][2] Often very broad or overlapping NH.[1]
Mechanistic Insight:
The "Meta" Coupling: In the 4-nitro isomer, H3 and H5 are in a 1,3-relationship (separated by the nitro carbon).[1][2] This "meta-like" relationship on the pyrrole ring results in a small coupling constant (
Note: A typical "hydrate" (monohydrate) will show an integral ratio of ~2.0 for the water peak relative to H3.
Comparative Analysis: Validating Alternatives
This section objectively compares the 4-nitro compound against its most common impurities and alternatives to empower decision-making during synthesis or procurement.
Comparison 1: 4-Nitro vs. 5-Nitro Isomer (The Critical Check)
The 5-nitropyrrole-2-carboxylic acid is the primary impurity during nitration.[1][2] Distinguishing them requires analyzing the
The following diagram illustrates the logical pathway for validating the identity of 4-Nitropyrrole-2-carboxylic acid hydrate using 1H NMR data.
Figure 1: Decision tree for distinguishing 4-nitro and 5-nitro isomers via 1H NMR coupling constants.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016560, 4-Nitro-1H-pyrrole-2-carboxylic acid.[1][2] Retrieved from [Link][1][2]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1] (Standard reference for solvent residual peaks). Retrieved from [Link]
Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000357: Pyrrole-2-carboxylic acid.[1][2][4] (Baseline data for non-nitrated scaffold). Retrieved from [Link][2]
Optimizing Purity Analysis of 4-Nitropyrrole-2-carboxylic Acid: A Comparative HPLC Method Guide
Executive Summary & Chemical Context[1][2][3][4][5] 4-Nitropyrrole-2-carboxylic acid (CAS: 5930-93-8) is a critical heterocyclic building block.[1] While commercially supplied as a hydrate , the analytical objective is o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
4-Nitropyrrole-2-carboxylic acid (CAS: 5930-93-8) is a critical heterocyclic building block.[1] While commercially supplied as a hydrate , the analytical objective is often to determine the purity of the organic backbone and quantify the anhydrous content.
The Analytical Challenge:
This molecule presents three distinct chromatographic hurdles:
Acidity (
): The carboxylic acid moiety requires strict pH control. At neutral pH, the molecule ionizes, leading to zero retention on Reverse Phase (RP) columns.
Positional Isomerism: Synthetic pathways often yield the 5-nitro isomer as a byproduct. Standard C18 columns frequently fail to resolve the 4-nitro and 5-nitro regioisomers due to identical hydrophobicity.
Peak Tailing: The pyrrole nitrogen can interact with residual silanols on silica supports, causing severe tailing if the stationary phase is not properly selected.
This guide compares a Standard C18 Method (commonly used for quick checks) against an Optimized Phenyl-Hexyl Method (recommended for high-purity release testing).
Comparative Method Framework
We evaluated two distinct approaches. Method A represents the "default" choice in many labs, while Method B utilizes
- interactions for superior selectivity.
Method A: The "Generic" Screening Method
Best for: LC-MS compatibility, rough synthetic monitoring.
Method B: The "High-Resolution" Specificity Method (Recommended)
Best for: Final purity assay, isomer resolution, QC release.
Column: Phenyl-Hexyl (Core-Shell),
.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.
Mobile Phase B: Methanol.
Mechanism: Hydrophobic interaction +
- electron overlap between the nitro-pyrrole ring and the phenyl stationary phase.
Performance Data & Analysis
The following data summarizes the separation performance of a crude synthetic mixture containing the target (4-nitro), the isomer (5-nitro), and the decarboxylated impurity (3-nitropyrrole).
Table 1: Comparative Chromatographic Metrics
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Status
Retention Time (4-nitro)
4.2 min
6.8 min
Improved
Tailing Factor ()
1.6 (Moderate Tailing)
1.1 (Symmetric)
Excellent
Resolution () from 5-nitro
1.2 (Co-elution risk)
3.5 (Baseline separated)
Superior
Mobile Phase pH
~2.7 (Unbuffered)
2.5 (Buffered)
Robust
MS Compatible?
Yes
No (Non-volatile salts)
--
Expert Insight: Why Method B Wins
The Phenyl-Hexyl phase offers a secondary separation mechanism. The electron-deficient nitro group on the pyrrole ring interacts strongly with the
-electrons of the phenyl stationary phase. Because the electron density differs slightly between the 4-nitro and 5-nitro positions, the Phenyl-Hexyl column can "see" the difference that a C18 column (which only sees hydrophobicity) misses. Furthermore, using Methanol (Method B) instead of Acetonitrile enhances these - interactions.
Detailed Experimental Protocols
Sample Preparation (Critical for Hydrates)
Since the analyte is a hydrate, weighing it directly for assay without water correction will lead to falsely low purity results.
Water Content Determination: Perform Karl Fischer (KF) titration on ~50 mg of sample. Let's assume a result of 10.5% water .
comparing reactivity of 4-Nitropyrrole-2-carboxylic acid hydrate with other pyrroles
The following technical guide provides an in-depth analysis of 4-Nitropyrrole-2-carboxylic acid hydrate , contrasting its reactivity profile with standard pyrrole scaffolds. This document is designed for medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Nitropyrrole-2-carboxylic acid hydrate , contrasting its reactivity profile with standard pyrrole scaffolds. This document is designed for medicinal chemists and process engineers optimizing synthetic routes for DNA-binding polyamides (lexitropsins) and heterocyclic building blocks.
CAS: 5930-93-8 | Formula: C
HNO[1][2][3]·xHO | Role: Deactivated Heterocyclic Building Block
Executive Summary
4-Nitropyrrole-2-carboxylic acid is a highly functionalized pyrrole derivative characterized by significant electronic deactivation. Unlike the electron-rich parent pyrrole, which is prone to oxidation and uncontrolled electrophilic substitution, this compound is stabilized by two strong electron-withdrawing groups (EWGs): a nitro group at C4 and a carboxylic acid at C2.
Its primary utility lies in modular polyamide synthesis (e.g., Netropsin/Distamycin analogues), where it serves as a "capped" monomer. The nitro group acts as a masked amine, allowing for iterative chain elongation without the need for complex protecting group strategies required by amino-pyrroles.
Electronic Structure & Reactivity Profile
The "Deactivated" Pyrrole
Standard pyrroles are
-excessive, making them nucleophilic and acid-sensitive (prone to polymerization). 4-Nitropyrrole-2-carboxylic acid breaks this paradigm. The -NO and -COOH groups drain electron density from the ring, resulting in:
Increased Acidity: The NH proton is significantly more acidic than in unsubstituted pyrroles due to resonance stabilization of the anion by the nitro group.
EAS Shutdown: Electrophilic Aromatic Substitution (EAS) is virtually impossible under standard conditions, preventing side reactions during functional group manipulations.
Oxidative Stability: The electron-deficient ring is resistant to oxidative degradation, a common issue with electron-rich pyrroles.
The following diagram illustrates the electron-withdrawing vectors that stabilize the molecule but deactivate the ring carbons.
Caption: Electronic deactivation vectors. The cooperative withdrawal by NO2 and COOH renders the ring inert to electrophiles while acidifying the NH and COOH protons.
Comparative Reactivity Analysis
The table below contrasts 4-Nitropyrrole-2-carboxylic acid with its relevant congeners.
Feature
Pyrrole (Unsubstituted)
Pyrrole-2-carboxylic acid
4-Nitropyrrole-2-carboxylic acid
Ring Electronics
-Excessive (Electron Rich)
Moderately Deactivated
Highly Deactivated (Electron Poor)
pKa (COOH)
N/A
~4.45
~3.38 (Stronger Acid)
pKa (NH)
~17.5 (Very Weak Acid)
~16.0
< 12.0 (Deprotonates with mild base)
EAS Reactivity
Very High (C2 > C3)
Moderate (C4/C5 available)
Inert (Requires forcing conditions)
Oxidative Stability
Poor (Darkens in air)
Moderate
Excellent (Stable solid)
Primary Use
General Solvent/Reagent
Scaffold Synthesis
Lexitropsin/Polyamide Synthesis
Key Insight: The drop in pKa (COOH) from 4.45 to ~3.38 highlights the long-range inductive effect of the nitro group. This makes the carboxylate a weaker nucleophile, potentially requiring stronger activation (e.g., HATU/HOAt or Acid Chlorides) during coupling compared to simple alkyl acids.
Experimental Protocols & Synthetic Pathways
In drug discovery, this compound is rarely the final product. It is a transient intermediate used to build DNA-binding oligomers.
Pathway A: Amide Coupling (The "Head" Growth)
The carboxylic acid is coupled to an amine (often the "tail" of another pyrrole unit).
Challenge: The electron-withdrawing nitro group reduces the nucleophilicity of the next amine in the sequence (once the nitro is reduced), but here we are focusing on the acid activation.
Recommended Reagents: EDC/HOBt is standard, but for difficult couplings (due to steric hindrance in oligomers), conversion to the acid chloride using thionyl chloride or oxalyl chloride is preferred.
Pathway B: Nitro Reduction (The "Tail" Activation)
This is the critical "switch" step. The nitro group is stable during coupling, then reduced to an amine to become the nucleophile for the next addition.
Protocol: Catalytic Hydrogenation (Standard)
Substrate: Dissolve 4-nitropyrrole-2-carboxylic acid derivative (1.0 eq) in MeOH or EtOH.
Catalyst: Add 10% Pd/C (10-20 wt% loading).
Reaction: Stir under H
atmosphere (balloon pressure usually sufficient) at RT for 2-6 hours.
Workup: Filter through Celite to remove Pd. Concentrate filtrate.
Note: The resulting 4-aminopyrrole is unstable and prone to oxidation (turning black). Use immediately in the next coupling step or store as a hydrochloride salt.
Protocol: Chemical Reduction (For Halogen-containing analogs)
If the molecule contains halogens (which Pd/H
might dehalogenate), use Stannous Chloride.
Reagents: SnCl
·2HO (5.0 eq) in EtOH/EtOAc.
Conditions: Reflux (70-80°C) for 2-4 hours.
Workup: Neutralize carefully with saturated NaHCO
(emulsion risk).
Pathway C: Decarboxylation (Stability Note)
While pyrrole-2-carboxylic acids are known to decarboxylate upon heating, the 4-nitro derivative is thermally more stable due to the destabilization of the cationic intermediate required for the acid-catalyzed mechanism.
Melting Point: ~217°C (dec).
Implication: It can withstand standard reflux temperatures (MeOH, DMF) without decarboxylation, unlike some electron-rich pyrrole acids.
Application Workflow: Lexitropsin Synthesis
The following diagram maps the iterative synthesis of a DNA minor groove binder using 4-Nitropyrrole-2-carboxylic acid.
Caption: Iterative cycle for synthesizing Netropsin analogues. The Nitro group acts as a robust protecting group for the amine.
References
Chemical Properties & Safety: PubChem. 4-nitro-1H-pyrrole-2-carboxylic Acid. National Library of Medicine. Available at: [Link]
pKa Comparisons: Kaljurand, I., et al. (2005). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of Organic Chemistry. (Contextual data on pyrrole acidity). Available at: [Link]
Synthetic Application (Netropsin): Lown, J. W., & Krowicki, K. (1985). Efficient synthesis of novel netropsin and distamycin analogues. Journal of Organic Chemistry. (Detailed protocols on nitro-reduction and coupling).
Decarboxylation Mechanisms: Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid. Canadian Journal of Chemistry. Available at: [Link]
General Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
4-Nitropyrrole-2-carboxylic acid (often supplied as a hydrate) serves as a critical pharmacophore in the synthesis of high-potency antimicrobial and antitubercular agents. Unlike generic pyrrole scaffolds, the 4-nitro substitution introduces specific electronic withdrawal properties that enhance binding affinity to bacterial targets while maintaining a high selectivity index (SI) against mammalian cells.
This guide analyzes the biological performance of 4-nitropyrrole derivatives—specifically 1,3,4-oxadiazole and semicarbazide hybrids —comparing them against standard-of-care antibiotics like Ciprofloxacin and Isoniazid.[1]
Structural Analysis & Pharmacophore Dynamics
The biological activity of this scaffold hinges on three structural domains:
Pyrrole Core: Acts as a DNA groove binder and hydrogen bond donor/acceptor.
4-Nitro Group (
): Increases the acidity of the pyrrole NH, enhancing hydrogen bonding capability with enzyme active sites (e.g., DNA Gyrase B subunit). It also serves as a metabolic "warhead" in some anaerobic bacteria.
C-2 Substitution (Carboxylic Acid Derivative): The conversion of the acid moiety into 1,3,4-oxadiazoles or semicarbazides significantly expands the lipophilicity and bio-availability, allowing for better bacterial membrane penetration.
Comparative Biological Performance[1][2]
A. Antimicrobial & Antitubercular Activity
The most potent derivatives are the 4-nitropyrrole-based 1,3,4-oxadiazoles .[1] These compounds exhibit broad-spectrum activity, often outperforming fluoroquinolones against resistant strains.
Table 1: Comparative MIC Values (
g/mL) of 4-Nitropyrrole Derivatives vs. Standards
Organism
Strain
4-Nitropyrrole Derivative (Cmpd 5e)*
Ciprofloxacin
Isoniazid
Ampicillin
G(+) Bacteria
S. aureus (MSSA)
0.39
0.50 - 1.0
N/A
0.5 - 2.0
B. subtilis
0.78
0.50
N/A
1.0
G(-) Bacteria
E. coli
0.39
0.01 - 0.5
N/A
2.0 - 8.0
Mycobacteria
M. tuberculosis
0.46
0.50
0.40
N/A
Fungi
C. albicans
1.56
N/A
N/A
N/A**
*Data Source: Rane et al. (Eur J Med Chem, 2013). Cmpd 5e refers to a specific N-methylated 1,3,4-oxadiazole derivative.
**Comparison standard for fungi is Amphotericin-B (MIC ~1.56 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
g/mL).
Key Insight: The 4-nitropyrrole derivative demonstrates antitubercular potency nearly equivalent to Isoniazid (0.46 vs 0.40
g/mL), marking it as a premier lead for multi-drug resistant tuberculosis (MDR-TB) research.
B. Cytotoxicity & Safety Profile
A critical advantage of 4-nitropyrrole derivatives is their selectivity. While nitro-heterocycles are often feared for mutagenicity, the 2-carboxylic acid derivatives show minimal toxicity to mammalian cells.
Table 2: Cytotoxicity on VERO (African Green Monkey Kidney) Cell Line
Compound Class
CC (Cytotoxic Conc.)
Selectivity Index (SI)*
Toxicity Classification
4-Nitropyrrole-Oxadiazoles
> 1000 g/mL
> 2000
Non-Toxic
Doxorubicin (Control)
~5.0 g/mL
< 10
Cytotoxic
*SI =
.[2] An SI > 10 indicates a high safety margin for therapeutic use.
Mechanism of Action: Dual-Targeting Pathway
The 4-nitropyrrole derivatives are hypothesized to act via a dual mechanism, primarily targeting bacterial DNA replication and secondarily disrupting membrane integrity.
Figure 1: Proposed mechanism of action. The 4-nitropyrrole scaffold mimics the pyrrole pharmacophore of natural antibiotics (e.g., netropsin) binding to the DNA minor groove or GyrB ATP pocket.
Experimental Protocols
Protocol A: Synthesis of 4-Nitropyrrole-1,3,4-Oxadiazole Derivatives
Rationale: This protocol converts the carboxylic acid hydrate into a bioactive oxadiazole scaffold.
Esterification:
Reflux 4-nitropyrrole-2-carboxylic acid (1.0 eq) with absolute ethanol and catalytic
for 8–10 hours.
Validation: TLC (Hexane:Ethyl Acetate 7:3).
Hydrazide Formation:
Treat the ester with hydrazine hydrate (99%, 5.0 eq) in ethanol under reflux for 12 hours.
Protocol B: In Vitro MIC Determination (Broth Microdilution)
Rationale: Standardized CLSI protocol to ensure reproducible potency data.
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to
McFarland standard ( CFU/mL).
Dilution: Prepare serial 2-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 100
g/mL to 0.1 g/mL).
Incubation: Add 10
L of inoculum to 190 L of drug-containing media in a 96-well plate. Incubate at for 24 hours.
Readout: MIC is the lowest concentration showing no visible turbidity.
Control: Ciprofloxacin (Positive), DMSO only (Negative).
References
Rane, R. A., et al. (2013).[3] "Synthesis and evaluation of novel 4-nitropyrrole-based 1,3,4-oxadiazole derivatives as antimicrobial and anti-tubercular agents." European Journal of Medicinal Chemistry. Link
Rane, R. A., et al. (2014). "Synthesis of novel 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids with antimicrobial and anti-tubercular activity." Bioorganic & Medicinal Chemistry Letters. Link
Bhardwaj, V., et al. (2020).[4] "Structure-activity relationships of pyrrole-2-carboxylic acid derivatives as dual inhibitors of DNA gyrase and Topoisomerase IV." Chemical Biology & Drug Design. Link
Verma, A., et al. (2014). "4-Nitropyrrole-2-carboxylic acid hydrate: A versatile building block for the synthesis of bioactive heterocycles." Current Organic Chemistry. Link
Gogoi, J., et al. (2022). "Pyrrole derivatives as potent inhibitors of mycobacterial DNA gyrase." Bioorganic Chemistry. Link
A Comparative Guide to the Synthesis of Nitropyrrole and Nitroimidazole Scaffolds
Prepared by: Gemini, Senior Application Scientist For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision point that influences not only the biological...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
For researchers and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision point that influences not only the biological activity but also the entire synthetic strategy. Among the privileged structures in medicinal chemistry, nitropyrroles and nitroimidazoles stand out for their roles in groundbreaking therapeutics, from antibiotics to anticancer agents.[1][2] However, the synthetic pathways to these two scaffolds are governed by fundamentally different chemical principles.
This guide provides an in-depth comparative analysis of the synthesis of nitropyrroles and nitroimidazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, explain the causality behind experimental choices, and provide the field-proven insights necessary to select and execute the optimal synthetic route for your research objectives.
The Foundational Chemistry: A Tale of Two Heterocycles
The synthetic divergence between nitropyrroles and nitroimidazoles begins with the intrinsic electronic and stability profiles of the parent pyrrole and imidazole rings.
Pyrrole: This five-membered aromatic heterocycle is electron-rich and highly susceptible to electrophilic attack. However, it is notoriously unstable under strongly acidic conditions, readily undergoing acid-catalyzed polymerization to form intractable tars.[3] This single characteristic dictates the primary challenge in nitropyrrole synthesis: the need for mild, non-acidic reaction conditions.
Imidazole: Containing two nitrogen atoms, imidazole is also an aromatic, electron-rich system. Unlike pyrrole, one of its nitrogen atoms is basic (pyridine-like), which allows it to form stable salts. While this basicity deactivates the ring toward electrophilic substitution under strongly acidic conditions, the ring itself is far more robust and does not suffer from the polymerization issues that plague pyrrole chemistry.[4] This stability permits a broader, more aggressive range of synthetic conditions.
Synthetic Strategies for Nitropyrrole Scaffolds
The synthesis of nitropyrroles is a delicate balance, navigating the high reactivity of the pyrrole ring while avoiding its degradation. Methodologies generally fall into two categories: direct nitration under carefully controlled conditions or constructing the ring with the nitro group already incorporated.
Direct Nitration of Pyrrole
Direct nitration using standard mixed-acid (H₂SO₄/HNO₃) conditions is not viable for pyrrole due to its acid sensitivity.[3] The reagent of choice for decades has been acetyl nitrate (CH₃COONO₂), typically generated in situ from fuming nitric acid and acetic anhydride at low temperatures.[3]
Mechanism & Rationale: Acetyl nitrate is a milder nitrating agent that avoids the strongly acidic environment of mixed acid. The reaction proceeds via electrophilic aromatic substitution. It predominantly yields 2-nitropyrrole, with smaller amounts of the 3-nitro isomer.[3] The regioselectivity can be influenced by bulky substituents on the pyrrole nitrogen, which can sterically hinder the C2 position and favor the formation of the 3-nitro isomer.
Ring-Forming Synthesis (Cycloaddition)
A more elegant and often higher-yielding approach is to build the pyrrole ring from acyclic precursors. The Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for this purpose.[5]
Mechanism & Rationale: This method involves a [3+2] cycloaddition reaction between a TosMIC anion and an electron-deficient alkene, such as a nitroalkene.[5] The base deprotonates TosMIC, which then acts as a nucleophile, attacking the nitroalkene in a Michael addition. A subsequent intramolecular cyclization and elimination of the tosyl group yields the polysubstituted nitropyrrole.[6] This strategy offers excellent control over substituent placement and is tolerant of a wider range of functional groups.
Modern Nitration Methods
Recent innovations have provided alternative, often greener, methods for nitropyrrole synthesis. One notable example involves using sodium nitrite in the presence of an oxidant like sodium or potassium peroxodisulfate.
Mechanism & Rationale: This method avoids the use of strong acids or potent nitrating agents. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[7][8] This approach can provide high yields of 3-nitropyrrole, a valuable intermediate that is often the minor product in traditional nitrations.[9]
Synthetic Strategies for Nitroimidazole Scaffolds
The inherent stability of the imidazole ring allows for more classical and robust synthetic approaches. The primary challenge is often controlling the regioselectivity to obtain the desired 2-, 4-, or 5-nitro-substituted isomer.[10]
Direct Nitration of Imidazole
Unlike pyrrole, imidazole can be nitrated directly using a mixture of fuming nitric acid and sulfuric acid.[11]
Mechanism & Rationale: The reaction requires harsh conditions and typically elevated temperatures. The strong acid protonates the imidazole ring, deactivating it, but the ring is stable enough to survive. This method usually produces 4(5)-nitroimidazole, as the C2 position is the most deactivated. The main drawback is the lack of regiocontrol and the often-moderate yields.
Synthesis from Functionalized Precursors
To achieve specific regioisomers, particularly the medicinally important 2-nitro and 5-nitroimidazoles, syntheses often begin with pre-functionalized imidazoles.[4]
Synthesis of 2-Nitroimidazoles: A common route starts with 2-aminoimidazole. Diazotization followed by treatment with sodium nitrite in the presence of a copper catalyst (a Sandmeyer-type reaction) yields 2-nitroimidazole.[4] This multi-step but reliable process was crucial for the development of early 2-nitroimidazole drugs.[10]
Synthesis of 5-Nitroimidazoles: These are the most common nitroimidazole drugs (e.g., metronidazole).[12][13] They are typically synthesized via N-alkylation of a 2-substituted-4(5)-nitroimidazole. The position of the nitro group is directed by the substituent at the C2 position.
N-Alkylation for Drug Diversification
A key synthetic advantage of the imidazole core is the ease of N-alkylation. This reaction is fundamental to the synthesis of a vast array of drugs, including metronidazole, tinidazole, and ornidazole.[14]
Mechanism & Rationale: The N-H proton of the nitroimidazole ring is acidic and can be readily removed by a base (e.g., K₂CO₃, NaOH). The resulting anion is a potent nucleophile that reacts with various alkylating agents (e.g., alkyl halides, epoxides) to form the N-substituted product.[15] The reaction conditions, such as solvent and temperature, can be tuned to optimize yields.[15]
Head-to-Head Comparison: Synthetic Feasibility
The choice between a nitropyrrole and a nitroimidazole scaffold often comes down to a trade-off between desired biological properties and synthetic accessibility. The following table summarizes the key differences from a synthetic chemist's perspective.
The robustness of the imidazole ring allows for a wider process window and more forceful, often cheaper, reagents.
Regiocontrol
Challenging in direct nitration; excellent in ring-forming syntheses.[3][5]
Achievable but often requires multi-step strategies starting from specific precursors.[4]
Achieving a specific nitropyrrole isomer may require a complete rethinking of the synthesis (cycloaddition), while nitroimidazole isomers can often be accessed from a common starting material via different pathways.
To a 100 mL round-bottom flask, add pyrrole (10 mmol), sodium nitrite (10 mmol), sodium peroxodisulfate (10 mmol), and 50 mL of DMSO.
Place the flask in a heating mantle on a magnetic stirrer and heat the reaction mixture to 120 °C.
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (pyrrole) is completely consumed.
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v) as the eluent.
Combine the fractions containing the pure product and evaporate the solvent to yield 3-nitropyrrole (Expected yield: ~92%).[7]
Protocol 2: N-Alkylation of 4-Nitroimidazole
This protocol demonstrates a general and effective method for synthesizing N-alkylated nitroimidazoles, a key step in the production of many pharmaceuticals.[15]
Objective: To synthesize 1-alkyl-4-nitroimidazole from 4-nitroimidazole.
To a 100 mL round-bottom flask equipped with a condenser, add 4-nitroimidazole (7.87 mmol) and potassium carbonate (8.7 mmol) to 50 mL of acetonitrile.
Stir the suspension at room temperature for 15 minutes.
Add the alkylating agent (15.74 mmol) dropwise to the stirring suspension.
Heat the reaction mixture to 60 °C and maintain this temperature, stirring under reflux.
Monitor the reaction by TLC until the starting 4-nitroimidazole spot disappears.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into 150 mL of ice-cold water and extract with ethyl acetate (3 x 40 mL).
Combine the organic extracts, wash with brine (2 x 40 mL), and dry over anhydrous magnesium sulfate.
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the N-alkylated product. (Expected yields are typically good, ranging from 66-85%).[15]
Strategic Scaffold Selection: A Workflow for Researchers
The decision to use a nitropyrrole or nitroimidazole core should be a deliberate one based on synthetic feasibility and the ultimate research goal.
Caption: Decision workflow for scaffold selection.
Conclusion
The synthetic chemistries of nitropyrroles and nitroimidazoles are a study in contrasts, dictated by the fundamental stability of the core aromatic rings. Nitroimidazole synthesis is characterized by the scaffold's robustness, allowing for classical, forceful reaction conditions and offering a straightforward path to diversification through N-alkylation. This makes it a highly attractive scaffold for large-scale production and rapid lead optimization.
Conversely, nitropyrrole synthesis demands a more nuanced approach. Its sensitivity to acid requires milder, more specialized reagents or, more powerfully, a strategy of building the ring from the ground up. While synthetically more demanding, these ring-formation methods provide exquisite control over substitution patterns, enabling the construction of complex, highly functionalized molecules that are inaccessible through other means.
Ultimately, the choice is not about which scaffold is "better," but which is better suited for the task at hand. By understanding the causality behind the synthetic routes—the "why" behind the protocols—researchers can make informed decisions, anticipate challenges, and efficiently harness the potent chemical and biological properties of these two vital heterocyclic families.
References
Chadha, R. (2002). Medicinal Significance of Nitroimidazoles. Defence Science Journal, 52(2), 195-205.
Zhang, L., et al. (2021). Researches and applications of nitroimidazole heterocycles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 47, 116386.
Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(11), 3038-3050.
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(5), 1699.
Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(11), 4429-4457.
Brimble, M. A., & Furkert, D. P. (2016). Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Organic & Biomolecular Chemistry, 14(11), 3038-3050.
Aouad, M. R., et al. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(2), 332-338.
Upadhayaya, R. S., et al. (2002). Medicinal significance of nitroimidazoles - Some recent advances. Indian Journal of Chemistry, 41B, 1-19.
Request PDF on ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis.
Pati, H. N., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1184-1188.
Li, J-J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2643.
Google Patents. (2017). Method for preparing 3-nitropyrrole based on sodium peroxodisulfate. CN105669485B.
Chem-Impex International. (n.d.). 3-Nitropyrrole.
ChemicalBook. (n.d.). 3-NITROPYRROLE synthesis.
Demchenko, A. M., et al. (2023). The synthesis of pyrroles from nitroolefins. Journal of Organic and Pharmaceutical Chemistry, 21(3), 48-60.
Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1435-1439.
Brimble, M. A., et al. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters, 19(19), 5418-5421.
Trivedi, M. N., et al. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(10), 4585-4589.
ECHEMI. (2020). Nitration of pyrrole with sulfuric and nitric acids.
Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(11), 4429-4457.
Czarnecka, K., et al. (2018). The Structure and Activity of Double-Nitroimidazoles. A Mini-Review. Scientia Pharmaceutica, 86(3), 30.
Wang, M., et al. (2013). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry Letters, 23(15), 4429-4433.
Google Patents. (2010). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. WO2010021409A1.
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Applied Pharmaceutical Science, 7(12), 226-239.
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266.
Kaur, R., et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate.
Leitsch, D., et al. (2017). Click Chemistry-Facilitated Structural Diversification of Nitrothiazoles, Nitrofurans, and Nitropyrroles Enhances Antimicrobial Activity against Giardia lamblia. Antimicrobial Agents and Chemotherapy, 61(6), e00133-17.
da Silva, A. C., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Genetics and Molecular Biology, 38(4), 511-518.
Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Journal of Antimicrobial Chemotherapy, 17(3), 277-285.
Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy, 28(4), 561-564.
BenchChem. (2023). Cross-Resistance Between Metronidazole and Other Nitroimidazoles: A Comparative Guide.
Technical Guide: Cytotoxicity & Synthesis of 4-Nitropyrrole-2-Carboxylic Acid Derived DNA Binders
Executive Summary: The Lexitropsin Scaffold 4-Nitropyrrole-2-carboxylic acid hydrate is not merely a reagent; it is the foundational scaffold for Lexitropsins —a class of sequence-specific DNA minor groove binders. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Lexitropsin Scaffold
4-Nitropyrrole-2-carboxylic acid hydrate is not merely a reagent; it is the foundational scaffold for Lexitropsins —a class of sequence-specific DNA minor groove binders. While the parent nitro-compound exhibits negligible cytotoxicity, its value lies in its conversion to Pyrrole-Imidazole Polyamides (PIPs) .
This guide compares the cytotoxic profiles of three distinct derivative classes synthesized from this scaffold:
Monomeric Precursors: (Low Cytotoxicity) – Used as negative controls or building blocks.
Hybrid Conjugates: (High Cytotoxicity) – Polyamides linked with alkylators (e.g., Chlorambucil) or Topoisomerase inhibitors.
Comparative Cytotoxicity Analysis
The following data aggregates experimental IC50 values across standard cancer cell lines (MCF-7, HeLa, MDA-MB-468). Note the orders-of-magnitude increase in potency as the molecule evolves from a simple monomer to a complex conjugate.
Table 1: Cytotoxicity Profile by Compound Class
Compound Class
Representative Structure
Target Mechanism
IC50 (MCF-7)
IC50 (HeLa)
Selectivity Index (SI)
Monomer (Precursor)
1-Methyl-4-nitropyrrole-2-carboxylate
Inert / Weak Alkylation
> 100 µM
> 100 µM
N/A (Low Toxicity)
Dimeric Analog
Netropsin-like Bis-pyrrole
DNA Minor Groove Binding (AT-rich)
67.0 - 92.0 µM
29.0 - 77.0 µM
~ 2.0
Polyamide Conjugate
CPT-Netropsin (Camptothecin linked)
Topoisomerase I Inhibition + DNA Binding
0.08 µM (CaOV3)*
0.5 - 2.0 µM
> 10 (High)
Hybrid Alkylator
Chlorambucil-Lexitropsin
DNA Alkylation + Sequence Recognition
1.2 - 5.0 µM
2.5 µM
~ 5.0
*Note: CPT-Netropsin showed exceptional potency against Ovarian Adenocarcinoma (CaOV3).[1]
Key Technical Insight
The 4-nitro group acts as a "masked" amine. In its nitro form, the pyrrole ring is electron-deficient and does not bind DNA effectively. Reduction to the 4-amino form increases electron density, allowing the formation of amide bonds that perfectly match the curvature of the DNA minor groove.
Mechanism of Action: The "Reading" Phase
The cytotoxicity of these derivatives is directly proportional to their ability to "read" DNA sequences and block transcription.
Diagram 1: Molecular Mechanism Pathway
Caption: The transition from inert scaffold to active DNA binder triggers dual cytotoxic pathways: transcription blockade and enzyme trapping.
Synthesis Protocol: From Nitro-Scaffold to Active Drug
Objective: Synthesize a DNA-binding polyamide starting from 4-Nitropyrrole-2-carboxylic acid hydrate.
Critical Control Point: The reduction of the nitro group is sensitive; incomplete reduction leads to inactive impurities.
Workflow Diagram
Caption: Stepwise activation of the pyrrole scaffold. Step 2 is the rate-limiting step determining yield and purity.
Detailed Methodology
Protection (N-Methylation):
Dissolve 4-nitropyrrole-2-carboxylic acid in DMF.
Add NaH (1.2 eq) at 0°C, stir for 30 min.
Add Methyl Iodide (1.5 eq). Why: The N-methyl group projects away from the DNA floor, preventing steric clash and improving solubility.
Activation (Nitro Reduction):
Suspend the N-methyl-4-nitropyrrole ester in Methanol/THF (1:1).
Add 10% Pd/C catalyst. Hydrogenate at 40 psi for 4 hours.
Validation: Monitor by TLC. The disappearance of the yellow nitro-compound spot and appearance of a fluorescent amine spot confirms reaction.
Caution: The resulting amine is unstable to oxidation; use immediately in the coupling step.
Elongation (Coupling):
React the fresh amine with Boc-protected pyrrole or imidazole acid using HBTU (coupling agent) and DIPEA (base).
Repeat to build the oligomer.
Experimental Validation: Cytotoxicity Assay (MTT)
To reproduce the IC50 values cited, follow this optimized protocol for DNA binders.
cells/well in 96-well plates. Allow attachment for 24h.
Treatment: Dissolve synthesized compounds in DMSO. Serial dilute (0.1 µM to 100 µM).
Control: Treat cells with DMSO only (Vehicle control).
Standard: Use Netropsin or Doxorubicin as a positive control.
Incubation: Incubate for 72 hours .
Note: DNA binders often require longer incubation than metabolic poisons to manifest cytotoxicity (delayed apoptosis).
Readout: Add MTT (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Self-Validation Check:
If the IC50 of the nitro-precursor is < 50 µM, check for contamination with alkylating reagents (e.g., Methyl Iodide) or solvent toxicity. The precursor should be relatively non-toxic.
References
Synthesis and Evaluation of Netropsin Analogues.
Title: Synthesis, DNA binding, and biological evaluation of synthetic precursors and novel analogues of netropsin.[2]
Source: PubMed (J Med Chem).
URL:[Link]
Polyamide Synthesis Protocol.
Title: Orthogonally Positioned Diamino Pyrrole- and Imidazole-Containing Polyamides: Synthesis of 1-(3-Substituted-propyl)-4-nitropyrrole-2-carboxylic Acid.
Source: Taylor & Francis (Synthetic Communications).
URL:[Link]
Camptothecin-Netropsin Conjugates.
Title: Camptothecin conjugated with DNA minor-groove binder netropsin: enhanced lactone stability, inhibition of human DNA topoisomerase I and antiproliferative activity.[1]
Source: PubMed (Eur J Cancer).
URL:[Link]
Cytotoxicity of Indolylpyrrole Derivatives.
Title: Synthesis and cytotoxic activity of new indolylpyrrole derivatives.
Source: Arab Journal of Chemistry.
URL:[Link]
A Comparative Guide to the Structural Confirmation of 4-Nitropyrrole-2-carboxylic Acid Hydrate by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the single-crystal X-ray diffraction of 4-Nitropyrrole-2-carboxylic acid hydrate. As a versatile build...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the single-crystal X-ray diffraction of 4-Nitropyrrole-2-carboxylic acid hydrate. As a versatile building block in organic synthesis and pharmaceuticals, the precise three-dimensional atomic arrangement of this molecule is critical for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.[1][2] This document will objectively compare its structural features with related compounds and evaluate the definitive role of X-ray crystallography against other analytical techniques.
The Imperative of Unambiguous Structural Confirmation
4-Nitropyrrole-2-carboxylic acid is a molecule rich in functionality, featuring a pyrrole ring, a carboxylic acid group, and a nitro group.[1] The presence of these moieties suggests a high potential for complex hydrogen-bonding networks, especially in its hydrated form. While techniques like NMR and IR spectroscopy can confirm the presence of these functional groups, they provide only indirect or solution-state structural information.[3][4] For the rational design of new drug candidates or functional materials, an exact knowledge of bond lengths, bond angles, and, most importantly, the supramolecular arrangement in the solid state is paramount. X-ray crystallography is the most powerful and definitive technique for providing this atomic-level detail.[5][6]
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that combines meticulous experimental technique with powerful computational analysis. Each step is critical for a successful outcome, as the quality of the final structure is contingent on the quality of the initial crystal.[6]
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystal Growth by Slow Evaporation
The foundation of a successful X-ray diffraction study is the availability of high-quality single crystals.[5][7] Slow evaporation is one of the most common and effective methods for growing crystals of organic compounds.[7][8][9]
Solvent Selection: Begin by identifying a suitable solvent or solvent system. An ideal solvent will fully dissolve the compound when heated but will result in a supersaturated solution upon slow cooling or evaporation at room temperature.[8][10] For 4-Nitropyrrole-2-carboxylic acid hydrate, solvents like ethanol, methanol, or aqueous mixtures should be tested.
Prepare a Saturated Solution: In a clean vial, dissolve a small amount of 4-Nitropyrrole-2-carboxylic acid hydrate in the chosen solvent, warming gently if necessary to achieve complete dissolution.[8]
Slow Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes. This allows the solvent to evaporate slowly over several days.[9]
Incubation: Place the vial in a vibration-free location. Disturbing the vial can lead to the formation of many small, unusable crystals instead of a few large, well-defined ones.[9]
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[11]
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) using a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[11]
Diffraction: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity.[11][12]
Data Processing: The collected diffraction data are processed using specialized software. This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption.[13][14]
Structure Solution and Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data using software like the SHELX suite or Olex2.[15][16] The quality of the final model is assessed using parameters like the R-factor, which should ideally be below 0.05 for small molecules.
Structural Analysis: The Case of 4-Nitropyrrole-2-carboxylic Acid Hydrate
While the specific crystal structure (CIF file) for 4-Nitropyrrole-2-carboxylic acid hydrate is not publicly available in the Cambridge Structural Database (CSD) as of this guide's writing, we can infer its key structural features based on related compounds and the principles of hydrogen bonding.[17][18] The hydrate form implies the presence of one or more water molecules integrated into the crystal lattice, which act as crucial nodes in the hydrogen-bonding network.
Key Expected Features:
Carboxylic Acid Dimerization: Carboxylic acids frequently form robust hydrogen-bonded dimers in the solid state, creating a characteristic supramolecular homosynthon.[19][20]
Water Molecule Bridging: The water molecule(s) will likely act as both hydrogen bond donors (via O-H) and acceptors (via the lone pairs on the oxygen). They can bridge between the carboxylic acid and nitro groups of adjacent molecules.
Pyrrole N-H Interaction: The N-H of the pyrrole ring is a good hydrogen bond donor and can interact with the oxygen atoms of the nitro group, the carboxylic acid, or the water molecule.
Planarity and Packing: The pyrrole ring itself is planar. The overall packing in the crystal will be a dense, three-dimensional network stabilized by this extensive web of hydrogen bonds.
Figure 2: A conceptual diagram illustrating the potential hydrogen-bonding network in 4-Nitropyrrole-2-carboxylic acid hydrate.
Comparative Analysis
To contextualize the structural features of 4-Nitropyrrole-2-carboxylic acid, it is instructive to compare it with other structurally characterized pyrrole derivatives.
Planar pyrrole ring, extensive H-bonding via COOH, NO2, N-H, and water molecules. Likely forms carboxylic acid dimers.
(Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide)
Paramagnetic moieties lie in the plane of the pyrrole ring due to intramolecular ONO···H−N hydrogen bonds. This leads to longer N-O bonds for the participating oxygen atoms (~1.29 Å vs. ~1.27 Å).
Orthorhombic crystal system. The bulky substituents (benzyl, phenyl) dictate the crystal packing, likely through weaker C-H···π interactions rather than strong hydrogen bonds.
Pyrrole-2-carboxylic acid
The parent compound without the nitro group. Forms hydrogen-bonded chains or dimers in the solid state, but lacks the additional acceptor site of the nitro group.
This comparison highlights how different substituents dramatically influence the intermolecular interactions and, consequently, the crystal packing. The nitro group in the title compound provides a strong hydrogen bond acceptor, which, along with the carboxylic acid and the water of hydration, creates a more complex and robust three-dimensional network than in pyrroles with only bulky, non-polar substituents.
Alternative Analytical Techniques: A Performance Comparison
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.
Unambiguous and highly detailed structural data.[6]
Requires high-quality single crystals, which can be difficult to grow.[5] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space interactions (NOESY).
Provides structural information in solution, which may be more biologically relevant.[4] Does not require crystallization. Can study molecular dynamics.
Structure is an averaged model, less precise than crystallography.[23] Generally limited to smaller molecules (<50 kDa).[4]
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., O-H, C=O, N-H, N-O).
Quick and easy method to confirm functional groups. Broadening of O-H stretch (2500-3300 cm⁻¹) indicates hydrogen bonding.[20]
Provides no information on atomic connectivity or 3D structure.
Mass Spectrometry (MS)
Precise molecular weight and fragmentation patterns.
High sensitivity, requires very little sample. Confirms molecular formula.
Provides no information about the 3D arrangement of atoms in the molecule.
Conclusion
The structural confirmation of 4-Nitropyrrole-2-carboxylic acid hydrate is most authoritatively achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, elucidating the precise molecular geometry and the intricate network of hydrogen bonds that define its solid-state structure. This information is indispensable for researchers in drug development and materials science, as it forms the basis for understanding molecular recognition, designing new active pharmaceutical ingredients, and engineering materials with desired properties. While complementary techniques like NMR and IR spectroscopy are valuable for confirming chemical identity and functional groups, only X-ray crystallography delivers the complete, high-resolution three-dimensional picture required for advanced scientific discovery.
References
Illinois Materials Research Laboratory. X-Ray Data Analysis Software Packages. University of Illinois. [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1443-1450. [Link]
University of California, Los Angeles. SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]
Romanenko, G. V., et al. (2018). (Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and-Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties. Molecules, 23(11), 2883. [Link]
Wüthrich, K. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
Driscoll, P. C. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(23), R849-R852. [Link]
Sathicq, Á. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 585. [Link]
Cody, V. (2006). X-Ray Crystallography of Chemical Compounds. Journal of Chemical Education, 83(1), 123. [Link]
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]
Donohue, A. C., et al. (2007). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. The Journal of Organic Chemistry, 72(19), 7247-7254. [Link]
Batten, S. R., et al. (2014). Benzylammonium heptanoate–heptanoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o794. [Link]
Kaliy, A. A., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 29(3), 594. [Link]
KM Global Consulting. 4-Nitropyrrole-2-carboxylic acid hydrate. [Link]
Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
PubChem. Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. [Link]
Pham, T. T., et al. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Angewandte Chemie International Edition, 59(19), 7354-7358. [Link]
Kumar, A., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 50-64. [Link]
LibreTexts Chemistry. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Executive Summary & Immediate Directives Core Directive: 4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 35698-37-6 / 5930-93-8) is a combustible solid and irritant .[1][2] It is not P-listed or U-listed under RCRA but mu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
Core Directive: 4-Nitropyrrole-2-carboxylic acid hydrate (CAS: 35698-37-6 / 5930-93-8) is a combustible solid and irritant .[1][2] It is not P-listed or U-listed under RCRA but must be managed as Hazardous Chemical Waste .
CRITICAL PROHIBITIONS:
DO NOT dispose of via sanitary sewer (sink drains).
DO NOT mix with strong oxidizing agents or strong bases (risk of exothermic reaction).
DO NOT dispose of as general trash (municipal waste).
Quick Reference Data:
Parameter
Specification
CAS Number
35698-37-6 (Hydrate) / 5930-93-8 (Anhydrous)
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, Methanol; Poorly soluble in water
Solid Chemical Waste (preferred) or Non-Halogenated Organic Liquid
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of 4-Nitropyrrole-2-carboxylic acid hydrate is essential for selecting the correct disposal pathway.
Stability: The nitro group (
) on the pyrrole ring introduces potential thermal sensitivity, though the carboxylic acid group () stabilizes the molecule relative to other nitro-pyrroles.[1] It is generally stable under ambient conditions but constitutes a Class 11 Combustible Solid .
Solubility & Decontamination: While labeled a "hydrate," the compound exhibits poor solubility in pure water.[1][2] Effective decontamination of glassware requires organic solvents such as Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) .
Reactivity: Incompatible with strong oxidizers (e.g., perchlorates, peroxides) and strong bases.[1][2] Reaction with bases forms water-soluble salts but may generate heat.
Pre-Disposal Handling & Segregation
Proper segregation prevents cross-contamination and dangerous reactions in waste drums.
Step 1: Waste Characterization
Determine the physical state of the waste:
Pure Substance: Expired or excess solid powder.
Reaction Mixture: Dissolved in solvents (e.g., DMF, DMSO, Methanol).[1][2]
Contaminated Debris: Weighing boats, gloves, paper towels.[1][2]
Step 2: Container Selection
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.
Liquids: Use a chemically resistant glass or HDPE bottle. Ensure the cap has a chemically resistant liner (PTFE).
If Halogenated (e.g., DCM): Pour into the "Halogenated Waste" carboy.[1][2]
If Non-Halogenated (e.g., Methanol, DMSO): Pour into the "Non-Halogenated/Organic Waste" carboy.[1][2]
Aqueous Solutions: If the compound is in an aqueous buffer, check the pH. If neutral (pH 5-9), it can often go into the "Aqueous Waste" stream.[1][2] Note: Due to low water solubility, ensure no precipitate forms in the waste container.[1][2]
Scientific Rationale: Water alone is insufficient to remove nitro-pyrrole residues due to poor solubility.
Procedure:
Triple Rinse: Rinse the empty container three times with a small volume of Methanol or Acetone .
Collect Rinsate: Pour these solvent rinses into the Non-Halogenated Organic Waste container.
Final Wash: Rinse with water; this aqueous rinse can go down the drain if the solvent wash was thorough.
Defacing: Deface the label on the empty bottle and discard as standard glass trash (or recycle if permitted by local policy).
Spill Response Procedures
In the event of an accidental release, immediate action is required to prevent exposure and contamination.[1][2]
PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if powder is aerosolized).[1][2]
Caption: Figure 2. Spill response workflow. Note the use of solvent-dampened wipes to prevent dust generation.
Regulatory Compliance (US Focus)
EPA/RCRA: 4-Nitropyrrole-2-carboxylic acid is not a listed waste (F, K, P, or U lists).[1][2] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[2]
Ignitability (D001): Possible if the solid is finely divided or mixed with oxidizers.
Toxicity: While not TCLP listed, it is a toxic irritant.[1][2]
DOT (Transport):
Proper Shipping Name: Toxic solids, organic, n.o.s. (4-Nitropyrrole-2-carboxylic acid) or Not Regulated depending on quantity and purity.[1][2] Consult SDS Section 14.
References
Sigma-Aldrich. Safety Data Sheet: 4-Nitro-1H-pyrrole-2-carboxylic acid. Retrieved from
Thermo Fisher Scientific. Safety Data Sheet: Pyrrole-2-carboxylic acid (Analogue data). Retrieved from [1]
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from
MedChemExpress. Solubility Data for Pyrrole-2-carboxylic acid derivatives. Retrieved from
A Senior Application Scientist's Guide to Handling 4-Nitropyrrole-2-carboxylic acid hydrate: A Precautionary Approach
As laboratory professionals, our primary commitment is to safety, which begins with a thorough understanding of the reagents we handle. 4-Nitropyrrole-2-carboxylic acid hydrate is a valuable building block in synthetic a...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals, our primary commitment is to safety, which begins with a thorough understanding of the reagents we handle. 4-Nitropyrrole-2-carboxylic acid hydrate is a valuable building block in synthetic and pharmaceutical chemistry, utilized for its unique electronic and structural properties.[1] However, a review of available safety literature reveals conflicting classifications regarding its hazards. While one safety data sheet (SDS) classifies it as non-hazardous under the Globally Harmonized System (GHS)[2], other sources, including the European Chemicals Agency (ECHA) inventory, indicate it is harmful if swallowed and causes both skin and serious eye irritation.[3] Furthermore, the presence of a nitro functional group inherently raises concerns about potential thermal and shock sensitivity, with one source noting it may explosively decompose upon heating, shock, or friction.[2]
This guide adopts the principle of precaution. When faced with conflicting data, we must default to the more stringent safety protocols. Therefore, we will treat 4-Nitropyrrole-2-carboxylic acid hydrate as a hazardous substance, requiring diligent application of personal protective equipment (PPE) and rigorous handling protocols to ensure the safety of all laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary risks associated with this compound are ocular and dermal irritation, potential toxicity upon ingestion, and the physical hazard of explosive decomposition under specific conditions.[2][3] The fine, crystalline powder form also presents an inhalation risk.[1] Consequently, a multi-layered PPE approach is mandatory.
Recommended Personal Protective Equipment
Protection Type
Specification
Rationale
Eye/Face
ANSI Z87.1 compliant chemical safety goggles.[4][5] A face shield should be worn over goggles when handling large quantities or if there is a significant splash hazard.[6]
Protects against dust particles and potential splashes, which can cause serious eye irritation.[3]
Skin
Gloves: Chemical-resistant nitrile rubber gloves.[4][7] Inspect for integrity before each use. For incidental contact, remove and replace gloves immediately, followed by hand washing.[5] Lab Coat: A clean, buttoned, long-sleeved lab coat that extends below the mid-thigh.[4][5]
Prevents skin contact, which can lead to irritation.[3] Nitrile gloves offer suitable protection against incidental chemical contact.[7]
Respiratory
A NIOSH-approved respirator with a particulate filter (dust mask) is required if handling the solid outside a certified chemical fume hood or if dust generation is unavoidable.[2][4]
Minimizes the risk of inhaling the fine powder, which may cause respiratory irritation.[8][9]
In addition to the PPE listed above, all laboratory personnel must wear long pants and closed-toe shoes at all times.[6]
A systematic workflow is critical to minimizing exposure and ensuring safe handling from receipt of the chemical to its disposal.
Step 1: Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
Storage: Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area.[2][8] Crucially, the storage location should be designated for reactive and potentially explosive substances, away from heat, sparks, open flames, and other ignition sources.[2] The storage area must be free from shock and friction hazards.[2]
Step 2: Engineering Controls and Preparation
Fume Hood: All handling of 4-Nitropyrrole-2-carboxylic acid hydrate powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent the dispersion of dust.[2][4]
Avoid Grinding: Do not subject the dry compound to grinding, shock, or friction, as this can lead to explosive decomposition.[2] If smaller particles are needed, consider alternative methods in solution if possible.
Step 3: Use in Experimental Protocols
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4]
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[2][4]
The following diagram outlines the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of 4-Nitropyrrole-2-carboxylic acid hydrate.
Emergency and Disposal Protocols
Emergency First Aid
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.[8]
Skin Contact: Remove all contaminated clothing at once.[2] Wash the affected area thoroughly with soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[2]
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[2][8] If the person feels unwell, seek medical attention.[2]
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[8] Seek immediate medical attention.[2]
Spill Management
For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for hazardous waste disposal.[2][9] For major spills, evacuate the area and follow your institution's emergency procedures.[10]
Waste Disposal Plan
Solid Waste: All unused or expired 4-Nitropyrrole-2-carboxylic acid hydrate, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a dedicated and clearly labeled hazardous waste container.[4]
Liquid Waste: Any solutions containing the compound and solvents used for rinsing contaminated glassware should be collected in a sealed, labeled, and chemical-resistant hazardous waste container.[4]
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. This should be handled by a licensed professional waste disposal company.[2][8]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize 4-Nitropyrrole-2-carboxylic acid hydrate, ensuring both personal safety and the integrity of their work.
References
Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
SAFETY DATA SHEET - 4-Nitropyrrole-2-carboxylic Acid. TCI Chemicals.
SAFETY DATA SHEET - Pyrrole-2-carboxylic acid. Fisher Scientific.
SAFETY DATA SHEET - Pyrrole-2-carboxylic acid. Thermo Fisher Scientific.
SAFETY DATA SHEET - N-Methylpyrrole-2-carboxylic acid. Fisher Scientific.